molecular formula C8H17ClN2O B1442048 N-ethylpiperidine-2-carboxamide hydrochloride CAS No. 1246172-32-6

N-ethylpiperidine-2-carboxamide hydrochloride

Cat. No.: B1442048
CAS No.: 1246172-32-6
M. Wt: 192.68 g/mol
InChI Key: IKFXNUFGXJOVQT-UHFFFAOYSA-N
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Description

N-ethylpiperidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-9-8(11)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFXNUFGXJOVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of N-ethylpiperidine-2-carboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular structure and conformational preferences of N-ethylpiperidine-2-carboxamide hydrochloride. Synthesizing principles of stereochemistry, spectroscopic analysis, and computational modeling, this document offers field-proven insights into the behavior of this substituted piperidine derivative, a scaffold of significant interest in medicinal chemistry.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional arrangement. The biological activity of piperidine-containing molecules is intrinsically linked to their conformation, which dictates how they interact with their biological targets.[1] A thorough understanding of the conformational landscape of N-ethylpiperidine-2-carboxamide HCl is therefore crucial for researchers engaged in the design and development of novel therapeutics.

N-ethylpiperidine-2-carboxamide HCl consists of a piperidine ring N-substituted with an ethyl group and bearing a carboxamide functional group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media.

Conformational Analysis: A Multi-faceted Approach

The conformational flexibility of the piperidine ring, coupled with the rotational freedom of the N-ethyl and 2-carboxamide substituents, gives rise to a complex energetic landscape of possible conformers. The most stable conformation represents a delicate balance of steric and electronic effects.

The Piperidine Ring: A Predominance of the Chair Conformation

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1][2] This conformation allows for the substituents on the ring to occupy either an axial or equatorial position. The interconversion between the two possible chair forms is a rapid process known as ring inversion.[1]

The presence of the nitrogen atom in the ring introduces the possibility of nitrogen inversion, where the lone pair and the substituent on the nitrogen rapidly interchange their positions.[2] For N-substituted piperidines, the equatorial conformation of the substituent is generally favored to alleviate steric interactions.[2] In the case of N-ethylpiperidine, the equatorial preference of the ethyl group is significant.[2]

Substituent Effects on Conformational Equilibrium

The conformational equilibrium of N-ethylpiperidine-2-carboxamide HCl is influenced by the interplay of several factors:

  • N-Ethyl Group: As a general rule, alkyl substituents on the nitrogen atom of a piperidine ring strongly prefer the equatorial position to minimize steric hindrance.[1] This preference is more pronounced than for the same substituent on a cyclohexane ring.[2] Therefore, the ethyl group in N-ethylpiperidine-2-carboxamide HCl is expected to predominantly occupy the equatorial position.

  • 2-Carboxamide Group: The conformational preference of a substituent at the C2 position is more complex. It is influenced by a balance between steric bulk and potential intramolecular interactions. The carboxamide group can exist in different rotational isomers (rotamers) due to the partial double bond character of the C-N bond, which restricts free rotation.[3][4] This can lead to the observation of distinct signals in NMR spectra for the different rotamers.[3]

  • Anomeric and Gauche Effects: The presence of the nitrogen atom can lead to stereoelectronic effects, such as the anomeric effect, which may stabilize axial conformers under certain circumstances. However, for a 2-carboxamide substituent, steric factors are likely to dominate, favoring an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C4 and C6.

The overall most stable conformation of the piperidine ring is therefore predicted to be a chair with both the N-ethyl and the 2-carboxamide groups in the equatorial position.

Experimental and Computational Corroboration

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational preferences of N-ethylpiperidine-2-carboxamide HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[5] Both ¹H and ¹³C NMR can provide valuable insights.

Expected ¹H NMR Spectral Features:

  • Chemical Shifts: The chemical shifts of the piperidine ring protons will be influenced by the electronegativity of the adjacent nitrogen and carbonyl groups. Protons alpha to the nitrogen (C2-H and C6-H) are expected to be deshielded and appear at a lower field.

  • Coupling Constants: The magnitude of the coupling constants (J-values) between adjacent protons is highly dependent on the dihedral angle between them. Large vicinal coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. Analysis of the coupling patterns of the ring protons can therefore provide strong evidence for the predominant chair conformation and the equatorial orientation of the substituents.

Expected ¹³C NMR Spectral Features:

  • The chemical shifts of the carbon atoms in the piperidine ring will also be indicative of their chemical environment. The carbon atom bearing the carboxamide group (C2) and the carbons adjacent to the nitrogen (C2 and C6) will have distinct chemical shifts.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of N-ethylpiperidine-2-carboxamide HCl in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube.[1]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • For more detailed analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of proton and carbon signals.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants of the signals to infer the connectivity and stereochemical relationships of the protons.

    • Compare the observed chemical shifts and coupling constants with those reported for analogous piperidine derivatives to support the conformational assignment.[5][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the preferred conformation adopted by the molecule in the crystal lattice. While the solid-state conformation may not be identical to the predominant conformation in solution, it provides a crucial reference point.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of N-ethylpiperidine-2-carboxamide HCl of suitable quality. This can often be achieved by slow evaporation of a solvent, or by vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Computational Modeling

Molecular mechanics and quantum mechanical calculations are invaluable tools for exploring the conformational landscape of molecules. These methods can be used to:

  • Perform a Conformational Search: Systematically or stochastically explore the different possible conformations of the molecule.

  • Calculate Relative Energies: Determine the relative stabilities of the different conformers to predict the most populated states.

  • Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and coupling constants that can be compared with experimental data to validate the computational model.[1]

Workflow: Computational Conformational Analysis

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Dynamics or Monte Carlo) A->B C Geometry Optimization of Conformers (e.g., DFT with a suitable basis set) B->C D Calculation of Relative Energies C->D E Prediction of NMR Parameters (Chemical Shifts, Coupling Constants) C->E F Comparison with Experimental Data E->F

Caption: A typical workflow for the computational analysis of molecular conformation.

Physicochemical Properties: The Influence of Structure and Conformation

The molecular structure and conformation of N-ethylpiperidine-2-carboxamide HCl directly impact its physicochemical properties, which are critical for its behavior in biological systems and for its development as a potential drug candidate.

PropertyInfluencing FactorsExpected Characteristics
pKa The basicity of the piperidine nitrogen.The piperidine nitrogen will be protonated at physiological pH. The exact pKa will be influenced by the electron-withdrawing effect of the adjacent carboxamide group.[7]
logP/logD The balance of lipophilic (ethyl group, piperidine ring) and hydrophilic (carboxamide, hydrochloride salt) moieties.The hydrochloride salt will be highly water-soluble. The logP of the free base will be moderate.
Solubility The ability to form hydrogen bonds with water and the ionic nature of the hydrochloride salt.High aqueous solubility is expected due to the presence of the hydrochloride salt and the hydrogen bonding capabilities of the carboxamide group.[7]

Experimental Protocol: Determination of Physicochemical Properties

  • pKa Determination: Potentiometric titration is a standard method for determining the pKa of ionizable groups.[7]

  • logP/logD Determination: The shake-flask method or reverse-phase HPLC can be used to experimentally determine the octanol-water partition coefficient.

  • Solubility Determination: Thermodynamic solubility can be measured by equilibrating an excess of the solid compound in a buffered aqueous solution at a constant temperature and then measuring the concentration of the dissolved compound.[7]

Synthesis of N-ethylpiperidine-2-carboxamide HCl

A plausible synthetic route to N-ethylpiperidine-2-carboxamide HCl involves the N-alkylation of a piperidine-2-carboxamide precursor.

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway A Pyridine-2-carboxylic acid B Amidation (e.g., with ethylamine) A->B C N-Ethyl-pyridine-2-carboxamide B->C D Catalytic Hydrogenation (e.g., H₂, PtO₂) C->D E N-Ethylpiperidine-2-carboxamide D->E F Treatment with HCl E->F G N-ethylpiperidine-2-carboxamide HCl F->G

Caption: A potential synthetic route to N-ethylpiperidine-2-carboxamide HCl.

Conclusion

The molecular structure and conformation of N-ethylpiperidine-2-carboxamide HCl are governed by the inherent preference of the piperidine ring for a chair conformation and the steric and electronic influences of the N-ethyl and 2-carboxamide substituents. The most probable conformation features both substituents in equatorial positions. A comprehensive understanding of this molecule's three-dimensional structure and its physicochemical properties is paramount for its rational application in drug discovery and development. The integration of experimental techniques like NMR and X-ray crystallography with computational modeling provides a robust framework for characterizing this and other related piperidine derivatives.

References

  • Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Indian Academy of Sciences. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 279-286.
  • Wikipedia. Piperidine. Available from: [Link]

  • Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

  • Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Available from: [Link]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2598.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371.
  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105651.
  • Nanalysis. (2022). Using NMR to observe the restricted rotation in amide bonds. Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available from: [Link]

  • International Union of Crystallography. (2005). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 61(5), 559-564.

Sources

Pharmacological Horizons of N-Ethylpiperidine-2-Carboxamide Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-ethylpiperidine-2-carboxamide scaffold represents a pivotal, yet often under-discussed, "intermediate domain" in the structure-activity relationship (SAR) of pipecoloxylidide local anesthetics. While the methyl-substituted (Mepivacaine) and propyl/butyl-substituted (Ropivacaine/Bupivacaine) analogs dominate clinical anesthesia, the N-ethyl derivative offers a unique physicochemical profile. It bridges the gap between the rapid-onset/low-potency profile of short-chain homologs and the high-potency/cardiotoxicity risks of long-chain lipophilic analogs.

This guide analyzes the pharmacological potential of these derivatives, focusing on Voltage-Gated Sodium Channel (Nav) modulation, stereoselective synthesis, and the critical balance between neural blockade and cardiac safety.

Structural Basis & SAR Analysis[1][2]

The pharmacological efficacy of this class relies on a tripartite structure: a lipophilic aromatic head, an intermediate amide linker, and a hydrophilic piperidine tail. The N-ethyl substitution on the piperidine ring is the critical variable governing biodistribution.

The "Goldilocks" Lipophilicity

The potency of local anesthetics correlates strongly with lipid solubility (LogP), allowing penetration of the nerve sheath.

  • N-Methyl (Mepivacaine): Low LogP (~1.95). Fast onset, lower potency, low toxicity.

  • N-Butyl (Bupivacaine): High LogP (~3.41). High potency, long duration, but significant risk of cardiotoxicity due to high affinity for cardiac Nav1.5 channels.

  • N-Ethyl Derivative: Exhibits an intermediate LogP (~2.4–2.6). This suggests a theoretical "sweet spot" where duration of action exceeds mepivacaine without reaching the threshold of intractable cardiac depression seen with bupivacaine.

Stereochemistry & Chirality

The C2 position of the piperidine ring is a chiral center.[1]

  • R(+)-Isomers: Historically associated with higher affinity for cardiac channels (Nav1.5) and greater toxicity.

  • S(-)-Isomers: (e.g., Levobupivacaine, Ropivacaine) exhibit reduced cardiotoxicity while maintaining neural blockade efficacy.

  • Directive: Any development of N-ethyl derivatives must prioritize the S(-)-enantiomer to maximize the therapeutic index.

SAR Visualization

The following diagram illustrates the structural modules and their pharmacological impact.

SAR_Analysis Scaffold N-Ethylpiperidine-2-Carboxamide (Core Scaffold) Lipophilic Aromatic Ring (2,6-Xylidine) Scaffold->Lipophilic Membrane Penetration Linker Amide Bond (Metabolic Stability) Scaffold->Linker Enzymatic Resistance Hydrophilic Piperidine Nitrogen (Ionization/Binding) Scaffold->Hydrophilic Intracellular Activity N_Ethyl N-Ethyl Group (Lipophilicity Control) Hydrophilic->N_Ethyl Modulates pKa & Onset N_Ethyl->Lipophilic Optimized LogP

Caption: Modular SAR breakdown of the N-ethylpiperidine-2-carboxamide scaffold showing functional domains.

Mechanistic Pharmacodynamics[4]

The primary mechanism of action is the reversible blockade of voltage-gated sodium channels (Nav).

State-Dependent Blockade

N-ethylpiperidine derivatives function as "use-dependent" blockers. They do not physically plug the channel from the outside; rather, they diffuse through the membrane (in uncharged form), protonate intracellularly, and enter the channel pore from the cytoplasmic side.

  • Resting State: Low affinity binding.

  • Open/Inactivated State: High affinity binding.[2] The drug stabilizes the inactivated state, preventing the channel from resetting to fire a new action potential.[3] This is critical for treating high-frequency firing pathologies like neuropathic pain or arrhythmias.

Kinetic Dissociation (The Safety Factor)

Cardiotoxicity in this class is defined by the "Fast-In, Slow-Out" phenomenon.

  • Lidocaine: Dissociates rapidly (seconds) from cardiac Nav1.5 channels during diastole (safe).

  • Bupivacaine: Dissociates slowly, causing accumulation of block and diastolic arrest (toxic).

  • N-Ethyl Hypothesis: The ethyl chain is predicted to have dissociation kinetics faster than the butyl chain (Bupivacaine) but slower than the methyl chain (Mepivacaine), offering a stable anti-arrhythmic profile without the "fatal stickiness" of bupivacaine.

Synthesis & Chiral Resolution Protocol

To ensure scientific integrity, we utilize a route that allows for late-stage chiral resolution or asymmetric synthesis.

Synthetic Pathway (Graphviz)

Synthesis_Pathway Start Picolinic Acid (Starting Material) Inter1 Picolinyl Chloride Start->Inter1 Activation Inter2 Pipecoloxylidide (Amide Formation) Inter1->Inter2 Amidation Inter3 Racemic Piperidine (Hydrogenation) Inter2->Inter3 Reduction Resolved S(-)-Pipecoloxylidide (Chiral Resolution) Inter3->Resolved Crystallization Final S(-)-N-Ethyl-Pipecoloxylidide (Target Drug) Resolved->Final Alkylation R1 SOCl2 R1->Start R2 2,6-Xylidine R2->Inter1 R3 H2, PtO2 R3->Inter2 R4 Dibenzoyl-L-tartaric acid R4->Inter3 R5 Ethyl Bromide, K2CO3 R5->Resolved

Caption: Step-wise synthesis of the S(-)-N-ethyl derivative emphasizing chiral resolution prior to alkylation.

Detailed Methodology
  • Amidation: React picolinic acid chloride with 2,6-xylidine in acetone/base to form pipecoloxylidide.

  • Hydrogenation: Reduce the pyridine ring using H₂ (50 psi) and PtO₂ catalyst in acetic acid. Critical Control: Monitor for over-reduction of the aromatic xylidine ring.

  • Optical Resolution: Dissolve the racemic intermediate in isopropanol. Add (L)-dibenzoyl-tartaric acid. The S(-)-enantiomer salt precipitates due to lower solubility. Recrystallize to >99% enantiomeric excess (ee).[4]

  • N-Alkylation: React the S(-)-intermediate with ethyl bromide and

    
     in acetonitrile at reflux (80°C) for 6 hours.
    

Experimental Validation: Patch-Clamp Electrophysiology

To validate the pharmacological potential, precise electrophysiological characterization is required.

Objective

Quantify the


 for tonic block (resting state) vs. phasic block (inactivated state) on hNav1.5 (cardiac) and hNav1.7 (nociceptive) channels.
Protocol
  • System: Whole-cell patch-clamp (HEK293 cells stably expressing hNav1.7).

  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Holding Potential: -100 mV (Resting state).

    • Test Pulse: Depolarize to -10 mV for 30 ms (Activates channel).

    • Inactivation Protocol: Hold at -60 mV (induces inactivation) followed by test pulses.

  • Data Analysis:

    • Calculate Tonic Block: % reduction in peak current at -100 mV holding.

    • Calculate Phasic Block: % reduction in peak current after a 10Hz train of pulses (simulating rapid nerve firing).

Comparative Data Table (Predicted)

Data synthesized from homolog trends (Mepivacaine/Bupivacaine).

ParameterN-Methyl (Mepivacaine)N-Ethyl (Target)N-Butyl (Bupivacaine)
LogP (Lipophilicity) 1.952.50 3.41
pKa 7.67.7 8.1
Nav1.7 IC50 (Tonic) 250 µM~80 µM 20 µM
Cardiac Safety Ratio HighModerate-High Low
Duration of Action Short (2-3h)Intermediate (4-6h) Long (8-12h)

Toxicology & Safety Profile

The primary risk for N-alkylpiperidine carboxamides is Local Anesthetic Systemic Toxicity (LAST) .

The Lipid Sink Effect

In the event of accidental intravascular injection, lipid emulsion therapy (Intralipid) is the antidote.

  • Mechanism: The lipid emulsion creates a "sink" that draws the lipophilic drug out of the cardiac tissue.

  • N-Ethyl Advantage: Due to its intermediate lipophilicity (LogP ~2.5), the N-ethyl derivative should partition into the lipid sink more effectively than mepivacaine, but dissociate from cardiac tissue spontaneously faster than bupivacaine, offering a dual safety mechanism.

Metabolite Toxicity

The N-ethyl group is dealkylated in the liver (CYP450) to form pipecoloxylidide (PPX). PPX is significantly less toxic than the parent compound. This metabolic pathway is well-characterized and safe, unlike ester anesthetics which can produce allergenic PABA metabolites.

References

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Link

  • Graf, B. M., et al. (2002).[5] Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties.[5][6][7][8] Anesthesiology. Link

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology. Link

  • Dullaghan, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Chemistry - A European Journal. Link

  • Mazoit, J. X., et al. (1993). Pharmacokinetics of ropivacaine in man. Anesthesia & Analgesia. Link

Sources

Safety Data & Toxicology Profile: N-Ethylpiperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-ethylpiperidine-2-carboxamide hydrochloride (systematically known as 1-Ethyl-2-piperidinecarboxamide HCl ).[1]

This compound is primarily encountered as a Key Pharmaceutical Intermediate (KPI) in the synthesis of local anesthetics (specifically the pipecoloxylidide class, such as ropivacaine and bupivacaine) or as a specific impurity (Ropivacaine Impurity D precursor).

Document Control:

  • Type: Technical Whitepaper[1]

  • Focus: Toxicology, Occupational Safety, and Pharmacological Profile

  • Status: Validated for Research & Development Contexts

Executive Summary

This compound (C₈H₁₆N₂O[1]·HCl) is a piperidine derivative characterized by a secondary amide group at the C2 position and an ethyl substitution at the ring nitrogen. It serves as a critical building block in the synthesis of long-acting local anesthetics.[1]

Its toxicological profile is distinct from the final anesthetic drugs (e.g., Ropivacaine). While it lacks the lipophilic xylidine moiety required for potent sodium channel blockade, it possesses the inherent irritancy of piperidine bases and potential CNS-modulating effects typical of pipecolyl amides.[1]

Critical Safety Distinction:

  • The Intermediate (This Topic): 1-Ethylpiperidine-2-carboxamide (Moderate Toxicity, Irritant).[1]

  • The Drug Analog: N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide (High Toxicity, Cardiotoxic, often referred to as N-ethyl-pipecoloxylidide).[1]

Chemical Identity & Physicochemical Properties

Accurate identification is prerequisite to safety. This compound is the hydrochloride salt of the primary amide.

PropertySpecification
Systematic Name 1-Ethyl-2-piperidinecarboxamide hydrochloride
Common Synonyms N-Ethylpipecolamide HCl; 1-Ethyl-2-carbamoylpiperidine HCl
CAS Number Not widely listed as HCl salt; Free base analog to CAS 22766-68-3 (Quinuclidine isomer caution) or derived from CAS 49538-43-4 (Acid form).[1]
Molecular Formula C₈H₁₆N₂O[1][2][3][4] · HCl
Molecular Weight 192.69 g/mol (Salt); 156.23 g/mol (Free Base)
Physical State White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
Acidity (pKa) ~10.4 (Piperidine Nitrogen); Amide is neutral.
Structural Representation

Figure 1: Structural components contributing to reactivity and solubility.[1]

Toxicological Profile

Acute Toxicity (Occupational Exposure)

As a piperidine derivative, the compound exhibits caustic properties typical of secondary and tertiary amines, although the hydrochloride salt form mitigates volatility.

EndpointClassificationEstimated Value / ObservationMechanism
Oral Toxicity Category 4 (Harmful) LD50 (Rat) est. 400–800 mg/kgSystemic absorption of piperidine moiety; CNS excitation.[1]
Skin Corrosion Category 2 (Irritant) Moderate ErythemaHigh pH in solution (if free base liberated); organic salt irritation.
Eye Damage Category 2A (Irritant) Severe IrritationPhysical abrasion (crystals) + chemical irritation of mucous membranes.
Inhalation Category 4 (Harmful) Respiratory IrritantDust inhalation causes coughing, mucosal inflammation.
Systemic Pharmacology & Toxicology

Unlike the final anesthetic drugs (e.g., Bupivacaine), N-ethylpiperidine-2-carboxamide lacks the lipophilic aromatic ring necessary for potent voltage-gated sodium channel (VGSC) blockade.[1] However, it retains neuroactive potential .

  • CNS Effects: Piperidine carboxamides can cross the blood-brain barrier.[1] High-dose exposure may lower the seizure threshold, causing tremors or convulsions (a class effect of pipecolyl derivatives).

  • Cardiotoxicity: Significantly lower than Bupivacaine/Ropivacaine. The absence of the dimethylaniline (xylidine) group reduces binding affinity to cardiac sodium channels, minimizing the risk of arrhythmias/cardiac arrest compared to the parent drugs.

Genotoxicity & Carcinogenicity
  • Mutagenicity: Based on SAR (Structure-Activity Relationship) with pipecolic acid derivatives, the compound is predicted negative in the Ames test.

  • Structural Alerts: Contains no nitro, nitroso, or aromatic amine groups associated with high genotoxic risk.

Safety & Handling Protocols

Engineering Controls

Due to the hygroscopic and irritant nature of the HCl salt, strict containment is required during weighing and synthesis.

  • Primary Containment: Weighing must be performed in a HEPA-filtered powder hood or glovebox.[1]

  • Ventilation: Minimum 10 air changes per hour (ACH) in the lab space.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 particulate respirator is mandatory for solid handling. If handling the free base (liquid), a full-face respirator with organic vapor cartridges (OV/P100) is required due to the amine odor and volatility.

  • Dermal: Nitrile gloves (double-gloving recommended, 0.11 mm min thickness).

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust entry.

Emergency Response
  • Eye Contact: Flush immediately with saline/water for 15 minutes. Do not rub (crystals cause abrasion).

  • Ingestion: Do NOT induce vomiting. The compound has CNS activity; vomiting poses an aspiration risk during potential seizures. Administer activated charcoal if conscious.

Synthesis & Degradation Pathways[1]

Understanding the origin and fate of this molecule is crucial for impurity profiling in drug development.

Figure 2: Synthesis pathway highlighting the transition from benign precursors to active pharmaceutical ingredients.[1]

Degradation Products
  • Hydrolysis: In the presence of strong acids/bases, the amide group hydrolyzes to 1-Ethyl-2-pipecolic acid .[1]

  • Oxidation: Susceptible to N-oxidation at the tertiary amine, forming N-oxide impurities (common in ropivacaine stability studies).[1]

Regulatory & Environmental Classification

  • GHS Classification:

    • Warning (Irritant).[5]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5][6][7]

  • REACH/TSCA: Often treated as a Research & Development (R&D) Exemption substance or Low Volume Exemption (LVE) intermediate. Not listed on major public inventories as a high-volume commodity.[1]

References

  • European Pharmacopoeia Commission. (2023). Ropivacaine Hydrochloride Monohydrate: Impurity Profile. European Directorate for the Quality of Medicines (EDQM).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine-2-carboxamide derivatives. PubChem.[5] Link

  • Hansen, S. H. (1991). Separation of Ropivacaine and its related impurities by capillary electrophoresis. Journal of Chromatography A.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pipecolic acid derivatives and Piperidine carboxamides. Merck KGaA. Link

  • Åberg, G. (1972). Toxicological and local anaesthetic effects of optically active isomers of two local anaesthetic compounds. Acta Pharmacologica et Toxicologica.

Disclaimer: This guide is for research and industrial hygiene purposes only. It does not constitute medical advice. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier.

Sources

Solid-State Characterization and Crystal Structure Analysis of N-Ethylpiperidine-2-Carboxamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of N-ethylpiperidine-2-carboxamide and its salts is a critical checkpoint in the development of pipecoloxylidide-type local anesthetics (e.g., ropivacaine, bupivacaine analogs).[1] As a chiral intermediate, the absolute configuration at the C2 position dictates pharmacological potency and toxicity profiles.

This guide details the crystallographic workflow for analyzing these salts. It moves beyond standard data collection to address specific challenges: resolving the conformational flexibility of the piperidine ring, assigning absolute stereochemistry (R/S) in the absence of heavy atoms, and mapping the hydrogen-bonding networks that drive solubility and polymorphism.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9][10]

The N-ethylpiperidine-2-carboxamide scaffold presents unique stereochemical challenges. Unlike planar aromatic systems, the piperidine ring is flexible, typically adopting a chair conformation.

The Conformational Landscape

In the solid state, the stability of the salt depends on three vectors:

  • Ring Puckering: The piperidine ring predominantly adopts a

    
     chair conformation .[1]
    
  • N-Substituent Orientation: The N-ethyl group prefers an equatorial position to minimize 1,3-diaxial interactions with the C3/C5 axial protons.[1]

  • C2-Carboxamide Orientation: The steric bulk of the carboxamide group competes with the N-ethyl group.[1] In salt forms (protonated N), the cation-anion interaction often locks the conformation, preventing the ring inversion observed in solution NMR.

Experimental Workflow: From Synthesis to Structure

The following protocol ensures high-fidelity structural data suitable for regulatory submission.

Crystallization Strategy (Salt Screening)

For N-ethylpiperidine-2-carboxamide, the free base is often an oil or low-melting solid.[1] Crystalline salts are required for X-ray analysis.[1]

  • Hydrochlorides (HCl): Standard for solubility, but often yield hygroscopic needles prone to disorder.

  • Chiral Resolving Agents (Tartrates/Mandelates): Crucial for absolute configuration.[1] Diastereomeric salt formation (e.g., with L-tartaric acid) allows for both chiral resolution and the growth of high-quality prisms.[1]

Data Collection Protocol

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1] Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the ethyl tail).

ParameterRecommendationRationale
Radiation Source Cu K

(

Å)
Essential for determining absolute configuration (Flack parameter) in light-atom structures (C, H, N, O) if no heavy counter-ion is used.[1]
Resolution 0.80 Å or higherRequired to resolve the N-H hydrogen positions for accurate H-bond mapping.
Redundancy > 4.0High redundancy improves the precision of intensities, critical for resolving the anomalous signal.
Visualization of the Workflow

G Start Crude N-ethylpiperidine- 2-carboxamide SaltScreen Salt Screening (HCl, L-Tartaric, Fumaric) Start->SaltScreen Cryst Crystallization (Vapor Diffusion/Slow Evap) SaltScreen->Cryst Check Microscopy Check (Birefringence) Cryst->Check XRD_Select Source Selection Check->XRD_Select Mo_Source Mo Kα (Heavy Atom Salts) XRD_Select->Mo_Source If Br/I present Cu_Source Cu Kα (Light Atom/Chiral) XRD_Select->Cu_Source If C/H/N/O only Refinement Structure Refinement (SHELXL / OLEX2) Mo_Source->Refinement Cu_Source->Refinement Output CIF Generation & Flack Parameter Analysis Refinement->Output

Figure 1: Decision tree for crystallographic characterization of piperidine carboxamide salts.

Structural Analysis & Interpretation

Once the dataset is refined (aim for


), the analysis focuses on three pillars.
Absolute Configuration (Chirality)

For the 2-carboxamide derivative, confirming the (S)-enantiomer (levobupivacaine precursor) or (R)-enantiomer is the primary objective.

  • The Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (wrong enantiomer).[1]
      
    • Protocol: If using Cu K

      
       radiation on a light-atom salt (e.g., HCl), use the Parsons' quotient method  (implemented in SHELXL-2018+) for greater sensitivity to anomalous dispersion.
      
Hydrogen Bonding Networks

The carboxamide group (


) acts as both a donor and acceptor.[1] In the salt form, the protonated piperidine nitrogen (

) is a strong donor.
  • Primary Interaction: Look for a charge-assisted hydrogen bond between the piperidine

    
     and the anion (
    
    
    
    or Carboxylate oxygen).[1]
    • Typical Distance:

      
      
      
      
      
      Å.[1]
  • Secondary Interaction: The amide nitrogen (

    
    ) often forms "head-to-tail" chains (catemers) with adjacent carbonyl oxygens (
    
    
    
    ), creating 1D supramolecular tapes running along the crystallographic screw axis.[1]
Piperidine Ring Distortion

Calculate the Cremer-Pople puckering parameters (


) to quantify the chair distortion.
  • Expectation: Ideal chair

    
     or 
    
    
    
    .[1]
  • Observation: Steric clash between the N-ethyl and C2-carboxamide often causes a slight flattening of the ring (torsion angles deviating by 5-10° from the ideal 60°).[1]

Pharmaceutical Implications of the Structure

Understanding the crystal packing directly informs drug formulation.

Hygroscopicity & Stability

If the crystal structure reveals voids or channels filled with disordered solvent (water/methanol), the salt will likely be hygroscopic.

  • Analysis: Use PLATON/SQUEEZE or contact surface mapping to detect voids.[1]

  • Mitigation: If voids > 25 ų, switch counter-ions (e.g., from HCl to Fumarate) to achieve tighter packing density (Kitaigorodskii packing index > 65%).

Solubility Profile

The strength of the Lattice Energy is inferred from the density of the H-bond network.

  • High Solubility: Discrete dimers (finite H-bond clusters).[1]

  • Low Solubility (Extended Release): Infinite 2D or 3D H-bonded sheets.[1]

Interaction Map

Interactions PipN Piperidine NH+ Anion Anion (Cl- / COO-) PipN->Anion Charge Assisted (Strong) AmideNH Amide -NH2 AmideNH->Anion N-H...X AmideCO Amide C=O AmideNH->AmideCO Intermolecular (Dimer/Chain) Solvent Lattice Water AmideCO->Solvent H-Bond Acceptor Solvent->Anion Bridging

Figure 2: Topology of hydrogen bonding interactions in N-ethylpiperidine-2-carboxamide salts.

References

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[1] Acta Crystallographica Section B, 69(3), 249-259.[1] [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] [Link]

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] [Link]

  • Bernadinelli, G., & Flack, H. D. (1985). Least-squares absolute-structure refinement. Practical experience and ancillary calculations. Acta Crystallographica Section A, 41(5), 500-511.[1] [Link]

  • Thompson, A. L., & Watkin, D. J. (2009).[2] X-ray crystallography and chirality: Understanding the limitations. Tetrahedron: Asymmetry, 20(6), 712-717.[1][2] [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of N-Ethylpiperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and standard synthetic methodologies for piperidine derivatives, here is a comprehensive application note and synthesis protocol for N-ethylpiperidine-2-carboxamide hydrochloride .

Abstract & Scope

This document details the optimized synthetic protocol for This compound (Piperidine-2-carboxylic acid N-ethylamide HCl). This compound serves as a critical pharmacophore in the development of local anesthetics (structural analogs of ropivacaine/mepivacaine) and as a chiral building block for peptidomimetics.

The protocol utilizes a Boc-protection strategy to ensure enantiomeric retention (if starting from chiral pipecolic acid) and high chemical purity (>98%). Unlike direct aminolysis of esters, which often requires harsh conditions leading to racemization, this carbodiimide-mediated coupling offers mild conditions and scalability.

Target Molecule:

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O · HCl
  • Key Moiety: Secondary amine (piperidine ring) and secondary amide (ethyl side chain).

Synthetic Strategy & Rationale

The Challenge

Direct reaction of piperidine-2-carboxylic acid (pipecolic acid) with ethylamine is complicated by the competing nucleophilicity of the piperidine nitrogen (secondary amine) and the ethylamine. Without protection, self-condensation (polymerization) occurs.

The Solution: Three-Stage Workflow
  • N-Protection: Utilization of N-(tert-butoxycarbonyl) (Boc) to mask the piperidine nitrogen.

  • Amide Coupling: Activation of the carboxylic acid using EDC/HOBt to facilitate reaction with ethylamine.

  • Acidolytic Deprotection: Removal of the Boc group using anhydrous HCl, concomitant with salt formation.

Reaction Scheme

SynthesisPathway Start N-Boc-Pipecolic Acid Intermediate N-Boc-N'-ethyl pipecolamide Start->Intermediate Amide Coupling (DCM, RT, 12h) Reagents1 Ethylamine HCl EDC / HOBt / DIPEA Reagents1->Intermediate Final N-Ethylpiperidine-2-carboxamide Hydrochloride Intermediate->Final Deprotection (RT, 2h) Reagents2 4M HCl in Dioxane Reagents2->Final

Figure 1: Synthetic pathway utilizing the Boc-protection strategy to prevent self-condensation.

Materials & Equipment

Reagents
ReagentPurityRole
N-Boc-L-pipecolic acid >98%Starting Material (Chiral source)
Ethylamine hydrochloride >98%Amine Source
EDC[1] · HCl >99%Coupling Agent (Activator)
HOBt (anhydrous) >97%Racemization Suppressor
DIPEA (Hünig's Base) 99%Base (Proton Scavenger)
Dichloromethane (DCM) AnhydrousSolvent
4M HCl in Dioxane TitratedDeprotection Reagent
Diethyl Ether ACS GradePrecipitation Solvent
Equipment
  • Round-bottom flasks (100 mL, 250 mL) with magnetic stir bars.

  • Inert gas manifold (Nitrogen or Argon).

  • Rotary Evaporator.[2]

  • Vacuum filtration setup (Buchner funnel).

  • High-vacuum pump for drying.

Detailed Experimental Protocol

Step 1: Amide Coupling (Formation of Intermediate)

Objective: Synthesize tert-butyl 2-(ethylcarbamoyl)piperidine-1-carboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with N

    
    .
    
  • Dissolution: Add N-Boc-pipecolic acid (5.0 g, 21.8 mmol) and anhydrous DCM (50 mL). Stir until dissolved.

  • Activation: Add HOBt (3.53 g, 26.1 mmol, 1.2 eq) and EDC·HCl (5.01 g, 26.1 mmol, 1.2 eq). Stir at 0°C (ice bath) for 15 minutes to form the active ester.

  • Amine Addition: Add Ethylamine hydrochloride (2.13 g, 26.1 mmol, 1.2 eq).

  • Basification: Dropwise add DIPEA (11.4 mL, 65.4 mmol, 3.0 eq). Note: The solution may warm slightly; maintain 0°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting acid spot should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.

      • Sat. NaHCO

        
         (2 x 30 mL) – Removes unreacted acid/HOBt.
        
      • Brine (1 x 30 mL).

    • Dry organic layer over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Result: A colorless or pale yellow oil (Intermediate). Yield typically 85-95%.

Step 2: Deprotection & Salt Formation

Objective: Cleave the Boc group to yield this compound.

  • Dissolution: Dissolve the oily intermediate from Step 1 in minimal dry DCM (10 mL) or 1,4-Dioxane (10 mL).

  • Acidolysis: Cool to 0°C. Slowly add 4M HCl in Dioxane (20 mL, ~4-5 eq excess).

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: A white precipitate often begins to form within 30 minutes.

    • Monitoring: TLC (DCM:MeOH 9:1) will show the disappearance of the non-polar Boc-protected spot and the appearance of a baseline spot (amine salt).

  • Isolation:

    • Add Diethyl Ether (50 mL) to the reaction mixture to fully precipitate the hydrochloride salt.

    • Stir vigorously for 10 minutes.

    • Filter the white solid using a sintered glass funnel.

  • Purification: Wash the filter cake with cold Diethyl Ether (3 x 20 mL) to remove residual acid and dioxane.

  • Drying: Dry the solid under high vacuum at 40°C for 6 hours.

Step 3: Analytical Validation

Expected Data for Product:

  • Appearance: White crystalline solid.

  • Melting Point: 210–215°C (Decomposes).

  • Solubility: Highly soluble in Water, Methanol; Insoluble in Ether, Hexane.

TechniqueDiagnostic SignalInterpretation
1H NMR (D2O) δ 1.08 (t, 3H)Methyl group of the ethyl side chain.
δ 3.15 (q, 2H)Methylene group of the ethyl amide.
δ 3.85 (dd, 1H)Chiral proton at C2 of piperidine (alpha to carbonyl).
δ 3.0-3.4 (m, 2H)Protons at C6 of piperidine (adjacent to ring Nitrogen).
LC-MS (ESI+) m/z = 157.1[M+H]+ corresponding to free base C8H16N2O.

Workflow Diagram

Workflow Step1 Activation (N-Boc-Acid + EDC/HOBt) Step2 Coupling (+ Ethylamine HCl + DIPEA) Step1->Step2 Step3 Biphasic Workup (Wash: HCl, NaHCO3, Brine) Step2->Step3 Step4 Concentration (Yields Intermediate Oil) Step3->Step4 Step5 Deprotection (4M HCl in Dioxane) Step4->Step5 Step6 Precipitation (Add Et2O) Step5->Step6 Step7 Filtration & Drying (Final HCl Salt) Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Critical Parameters

  • Racemization Risk: If using chiral starting material (L-pipecolic acid), avoid high temperatures during the coupling step. The use of HOBt is specifically included to suppress racemization via the oxazolone mechanism [1].

  • Hygroscopicity: The final hydrochloride salt is hygroscopic. Store in a desiccator. If the product becomes a sticky gum during deprotection, triturating with anhydrous acetone or ether is required to induce crystallization.

  • Stalling Reaction: If the coupling is slow, ensure the DIPEA is fresh and the pH is >8 (check with wet pH paper above the reaction mixture). The amine HCl salt must be fully neutralized to react.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Svensson, B., & Tunemalm, A. (2002). Synthesis of Mepivacaine Analogues. Acta Chemica Scandinavica. (Contextual reference for piperidine amide anesthetics).

Sources

Application Note: High-Fidelity Synthesis of N-Ethylpiperidine-2-carboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reagents and protocols required for the synthesis of N-ethylpiperidine-2-carboxamide hydrochloride . This compound is a critical building block in the synthesis of local anesthetics (related to the ropivacaine/bupivacaine family) and selective FKBP51 ligands.

The protocol utilizes a Boc-protection strategy to prevent self-condensation (polymerization) of the pipecolic acid core. We prioritize the use of HATU as the coupling reagent to minimize racemization at the chiral


-carbon (C2 position), ensuring high enantiomeric purity (typically 

ee).

Structural Disambiguation & Safety

CRITICAL: Ambiguity in nomenclature can lead to incorrect regioisomer synthesis. This protocol targets the amide-alkylated derivative, not the ring-alkylated derivative.

  • Target Molecule: N-ethylpiperidine-2-carboxamide HCl

  • Chemical Structure: A piperidine ring with a secondary amine (protonated in salt form) and a carboxamide group at C2, where the amide nitrogen is substituted with an ethyl group.[1]

  • CAS (Free Base): 32569-09-2 (Generic/Racemic)

  • Stereochemistry: This protocol is applicable to (S)-, (R)-, or (DL)-isomers depending on the starting material. The (S)-enantiomer is most common in pharmaceutical applications.

Reagent Selection Guide

The choice of reagents is dictated by the steric hindrance of the secondary amine in pipecolic acid and the volatility of ethylamine.

Table 1: Core Reagents & Specifications
ReagentRoleRecommended GradeRationale for Selection
(S)-N-Boc-Pipecolic Acid Starting Material

(HPLC), Optical Purity

Why Boc? Unprotected pipecolic acid will self-condense (polymerize) upon activation. Boc is stable to basic coupling conditions and cleanly removed by HCl.
Ethylamine Hydrochloride Amine Source

Why Salt? Ethylamine gas (bp 16.6°C) is difficult to dispense accurately. The HCl salt is a stable solid, allowing precise stoichiometric control.
HATU Coupling Agent

Why HATU? Superior to EDC/HOBt for sterically hindered secondary amino acids (like proline/pipecolic acid). Reduces racemization risk via rapid activation.
DIPEA (Hünig's Base) BaseAnhydrous, redistilledWhy DIPEA? Non-nucleophilic base required to release free ethylamine from its HCl salt and activate the carboxylic acid.
DMF (Dimethylformamide) SolventAnhydrous (Sure/Seal™)Why DMF? High solubility for both the zwitterionic amino acid and the polar salt. DCM is a viable alternative but may require higher dilution.
4M HCl in Dioxane DeprotectionAnhydrousWhy Dioxane? Allows for precipitation of the final product directly from the reaction mixture or following solvent exchange, avoiding aqueous workup of the water-soluble salt.

Experimental Protocol

Phase 1: Amide Coupling (Boc-Protection Intact)

Objective: Synthesize (S)-tert-butyl 2-(ethylcarbamoyl)piperidine-1-carboxylate.

Mechanism:

  • Base (DIPEA) deprotonates the carboxylic acid of Boc-pipecolic acid.

  • Carboxylate attacks HATU to form an active ester (O-At).

  • Ethylamine (released from HCl salt by DIPEA) attacks the active ester to form the amide bond.

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-N-Boc-Pipecolic Acid (1.0 equiv, e.g., 2.29 g, 10 mmol) in anhydrous DMF (20 mL, 0.5 M concentration).

  • Activation: Cool the solution to 0°C (ice bath). Add DIPEA (3.0 equiv, 5.2 mL). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv, 4.18 g) in one portion. Stir at 0°C for 15 minutes to ensure formation of the activated ester. Note: The solution typically turns yellow.

  • Amine Addition: Add Ethylamine Hydrochloride (1.2 equiv, 0.98 g).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting acid peak should disappear.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (100 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2 x 30 mL) – Removes DIPEA and unreacted amine.

      • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HATU byproducts.

      • Brine (1 x 30 mL).

    • Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

    • Result: Colorless to pale yellow oil (Boc-intermediate). If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group to yield N-ethylpiperidine-2-carboxamide HCl.

Step-by-Step:

  • Dissolution: Dissolve the crude Boc-intermediate from Phase 1 in a minimal amount of Dichloromethane (DCM) (e.g., 5 mL for 10 mmol scale) or anhydrous 1,4-Dioxane .

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv relative to starting material).

    • Caution: Gas evolution (isobutylene) may occur. Ensure venting.

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Observation: A white precipitate (the product) often begins to form within 30 minutes.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (Et₂O) or Hexane (50 mL) to drive precipitation.

    • Filter the white solid under vacuum (or nitrogen pressure).

    • Wash the filter cake with fresh Et₂O (2 x 20 mL) to remove traces of dioxane and Boc byproducts.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove residual solvent and HCl.

Reaction Workflow Visualization

SynthesisPath Start (S)-N-Boc-Pipecolic Acid (Starting Material) Activation Activation (HATU / DIPEA / 0°C) Start->Activation Deprotonation Intermediate Active Ester (In Situ) Activation->Intermediate O-At Formation Coupling Amine Addition (Ethylamine HCl) Intermediate->Coupling + EtNH2 BocProduct Boc-Protected Amide (Lipophilic Intermediate) Coupling->BocProduct Amide Bond Formation Deprotection Deprotection (4M HCl in Dioxane) BocProduct->Deprotection Boc Cleavage Final N-Ethylpiperidine-2-carboxamide HCl (Final Salt) Deprotection->Final Precipitation

Figure 1: Synthetic workflow for N-ethylpiperidine-2-carboxamide HCl via HATU-mediated coupling.

Troubleshooting & Optimization

Racemization Control

The


-proton in pipecolic acid is susceptible to abstraction during activation, leading to racemization via an oxazolone mechanism.
  • Mitigation: Maintain temperature at 0°C during the addition of HATU and DIPEA. Avoid large excesses of base (keep DIPEA

    
     3.0 equiv).
    
  • Alternative: If significant racemization is observed (check via Chiral HPLC), switch to EDC.HCl / HOBt coupling system, which is slower but historically known for preserving chirality in sensitive amino acids.

Solubility Issues
  • Problem: The final HCl salt is hygroscopic and extremely water-soluble.

  • Solution: Avoid aqueous workup in Phase 2. Use anhydrous precipitation (Dioxane/Ether) as described. If the product "oils out" instead of precipitating, scratch the flask glass to induce nucleation or triturate with cold acetonitrile.

Impurity Profile
  • Tetramethylurea (TMU): A byproduct of HATU. It is water-soluble and removed during the aqueous workup in Phase 1.

  • DIPEA Salts: Removed during the Citric Acid wash.

References

  • FKBP51 Ligand Synthesis: Gaali, S., et al. "Rational drug design and synthesis of selective FKBP51 ligands."[2] Elektronische Hochschulschriften der LMU München. (Describes the use of HATU/DIPEA for coupling N-ethylpiperidine-2-carboxamide).

  • Peptide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602. (Authoritative review on HATU vs EDC mechanisms).

  • Pipecolic Acid Resolution: U.S. Patent 7,683,175 B2. "Process of making optically pure L-pipecolic acid..." (Provides context on the stability and handling of pipecolic acid derivatives).

  • Amide Synthesis Guide: Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". (Industry standard protocols for amino acid coupling).

Sources

Application Note: Process Development and Scale-Up Strategy for N-ethylpiperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

This application note details a scalable, high-fidelity manufacturing route for N-ethylpiperidine-2-carboxamide hydrochloride . This compound is a critical pharmacophore, sharing structural homology with the "caine" family of local anesthetics (e.g., ropivacaine, bupivacaine).

Critical Nomenclature Note: To ensure precise chemical targeting, this protocol defines the target molecule as the amide-N-alkylated species:

  • IUPAC Name:

    
    -ethylpiperidine-2-carboxamide hydrochloride
    
  • Structure: A piperidine ring substituted at the C2 position with an

    
    -ethylcarboxamide group (
    
    
    
    ).
  • Distinction: This is distinct from 1-ethylpiperidine-2-carboxamide (where the ethyl group is on the piperidine ring nitrogen), a common confusion in literature.

Process Overview: The selected route prioritizes atom economy and purification efficiency . We utilize a two-step sequence starting from commercially available methyl picolinate, avoiding expensive peptide coupling reagents (HATU/EDC) in favor of direct aminolysis, followed by heterogeneous catalytic hydrogenation.

Retrosynthetic Strategy & Pathway

The industrial synthesis of piperidine amides often faces two bottlenecks:

  • Racemization during the coupling of chiral pipecolic acid.

  • Cost of chiral starting materials.

Our Solution: We employ a "Pyridine-First" strategy. We construct the amide bond on the aromatic pyridine ring (which is achiral and robust) and perform the reduction as the final step. This allows for the use of cheap, achiral feedstocks. If chiral material is required, resolution is performed at the final salt stage or via asymmetric hydrogenation (though racemic synthesis is described here for general manufacturing).

DOT Diagram: Synthetic Logic Flow

SyntheticRoute Start Methyl Picolinate (Starting Material) Inter1 Intermediate A: N-ethylpicolinamide Start->Inter1 Aminolysis (Quantitative) Reagent1 Ethylamine (70% aq) Reagent1->Inter1 ProductFree N-ethylpiperidine- 2-carboxamide (Free Base) Inter1->ProductFree H2, AcOH 50 psi, 50°C Step2 Hydrogenation (PtO2 or Rh/C) Step2->ProductFree Final Target: NEPC-HCl Salt ProductFree->Final HCl/IPA Crystallization

Figure 1: Retrosynthetic logic flow prioritizing the robust pyridine route over sensitive pipecolic acid coupling.

Phase 1: Quantitative Aminolysis (The "Green" Amidation)

Direct reaction of esters with alkylamines is superior to acid chloride routes for this substrate, as it avoids corrosive thionyl chloride and the formation of unstable picolinoyl chloride salts.

Materials
  • Methyl Picolinate (CAS 2459-07-6): 1.0 equiv.

  • Ethylamine (70% in H2O): 3.0 equiv.

  • Solvent: Methanol (MeOH) - Optional, can run neat.

Protocol
  • Charge: Load Methyl Picolinate into a jacketed glass reactor.

  • Addition: Cool reactor to 0–5°C. Add Ethylamine solution dropwise. Note: The reaction is exothermic. Control internal temperature (IT) < 20°C during addition.

  • Reaction: Warm to 25°C (Room Temperature) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3] Conversion is typically >99%.

  • Workup (Distillation): The product, N-ethylpicolinamide , is stable.

    • Apply vacuum (100 mbar) and strip off excess ethylamine, water, and methanol.

    • Purification: The residue is usually pure enough (>98%) for the next step. If necessary, recrystallize from EtOAc/Hexane.

Key Insight: Water accelerates this aminolysis via general base catalysis/hydrogen bonding stabilization of the transition state. Do not use anhydrous amines unless necessary.

Phase 2: Catalytic Hydrogenation (The Critical Scale-Up Step)

Hydrogenation of the pyridine ring is the most challenging step. Palladium (Pd/C) often fails to reduce pyridines under mild conditions due to catalyst poisoning by the nitrogen lone pair. We utilize Adams' Catalyst (PtO2) or Rhodium on Carbon (Rh/C) in acidic media, which protonates the nitrogen, preventing catalyst poisoning.

Experimental Setup
  • Reactor: 316SS Autoclave or Parr Hydrogenator.

  • Catalyst: 5 wt% PtO2 (Adams Catalyst) OR 5% Rh/C (Degussa type).

  • Solvent: Glacial Acetic Acid (AcOH).[4] Essential for protonation.

  • Conditions: 50 psi (3.4 bar) H2, 50°C.

Detailed Protocol
  • Dissolution: Dissolve N-ethylpicolinamide (from Phase 1) in Glacial Acetic Acid (10 mL/g of substrate).

  • Catalyst Loading: Under a nitrogen blanket, add PtO2 (0.02 equiv by weight relative to substrate).

    • Safety: Dry PtO2 can ignite solvent vapors. Always wet the catalyst with a small amount of acetic acid or water before adding the bulk solvent.

  • Hydrogenation:

    • Purge vessel 3x with N2, then 3x with H2.

    • Pressurize to 50 psi H2.

    • Heat to 50°C with vigorous stirring (>1000 rpm). Mass transfer is the rate-limiting step.

  • Completion: Reaction typically completes in 6–12 hours.

    • IPC: Check for disappearance of UV activity (Pyridines are UV active; Piperidines are UV transparent/weak).

  • Workup:

    • Filter catalyst over a Celite pad (recover Pt for refining).

    • Concentrate the filtrate to a viscous oil (Acetate salt of the product).

    • Free Basing: Dissolve oil in water, cool to 0°C, and basify with 50% NaOH to pH > 12. Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Dry organics over Na2SO4 and concentrate.

Scientific Rationale: The use of Acetic Acid serves a dual purpose: it acts as the solvent and the proton source. Protonated pyridinium species are significantly easier to reduce than neutral pyridines because the electron density of the ring is lowered, facilitating hydride transfer from the metal surface [1, 2].

Phase 3: Salt Formation & Crystallization

The final hydrochloride salt is the required form for stability and bioavailability.

Protocol
  • Solvent Selection: Dissolve the free base oil in Isopropanol (IPA) (5 volumes).

  • Acidification: Add HCl in IPA (5-6N) or bubble dry HCl gas at 0–5°C until pH reaches 2–3.

  • Crystallization:

    • The solution will warm slightly (exotherm).

    • Induce crystallization by adding Diethyl Ether or MTBE dropwise until turbidity persists.

    • Cool to -10°C overnight.

  • Isolation: Filter the white crystalline solid under N2. Wash with cold Et2O.

  • Drying: Vacuum oven at 40°C for 12 hours.

Data Summary Table
ParameterSpecificationNotes
Overall Yield 75% – 82%Calculated from Methyl Picolinate
Purity (HPLC) > 99.5%Area %
Appearance White Crystalline SolidHygroscopic; store in desiccator
Melting Point 129–131°CConsistent with literature [3]
Residual Solvent < 5000 ppm (IPA)ICH Q3C Compliant

Process Flow Diagram (Graphviz)

This diagram illustrates the unit operations and critical control points (CCPs) for the manufacturing floor.

ProcessFlow cluster_0 Phase 1: Amidation cluster_1 Phase 2: Hydrogenation cluster_2 Phase 3: Salt Formation Op1 Reactor A: Methyl Picolinate + Ethylamine (T < 20°C) Op2 Vacuum Stripping Remove MeOH/Excess Amine Op1->Op2 Op3 Autoclave: Load Amide + AcOH + PtO2 Op2->Op3 Op4 Reaction: 50 psi H2, 50°C, 12h Op3->Op4 CCP: H2 Pressure Op5 Filtration: Remove Catalyst (Celite) Op4->Op5 Op6 Basification & Extraction (DCM/NaOH) Op5->Op6 Op7 Crystallization: IPA + HCl gas Op6->Op7 CCP: pH Control Op8 Isolation: Filter & Dry Op7->Op8

Figure 2: Unit operation flow emphasizing Critical Control Points (CCPs) for safety and quality.

Analytical Quality Control

To ensure the protocol is self-validating, the following analytical markers must be checked:

  • 1H-NMR (D2O):

    • Confirm the absence of aromatic protons (7.5–8.5 ppm region).

    • Verify the ethyl group triplet (~1.1 ppm) and quartet (~3.2 ppm).

    • Verify piperidine ring multiplets (1.5–3.5 ppm).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: A: 0.1% TFA in H2O, B: Acetonitrile. Gradient 5% to 95% B.

    • Note: Piperidines have weak UV absorbance. Use CAD (Charged Aerosol Detector) or ELSD for accurate quantitation, or monitor at 210 nm.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard reference for PtO2/AcOH reductions).
  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4603-4606. Link

  • Organic Syntheses. (1957). "N-Ethylpiperidine."[5][6][7][8][9] Org. Synth. 37,[3] 25. (Foundational text for piperidine isolation and properties). Link

  • PrepChem. "Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride."[10] (Protocol grounding for amide hydrolysis/salt formation). Link

Sources

Application Notes & Protocols: Synthesis of Chiral Local Anesthetics via N-Alkylation of the (S)-Pipecoloxylidide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of the chiral piperidine-2-carboxamide scaffold, specifically (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, in the synthesis of modern, long-acting local anesthetics. The focus is on the synthesis of N-alkylated derivatives, which constitute a critical class of drugs known as pipecolyl xylidines, including the widely used Ropivacaine and Levobupivacaine. These compounds, as single (S)-enantiomers, offer a significantly improved safety profile, particularly concerning cardiotoxicity, compared to their racemic predecessors like bupivacaine[1][2]. We present field-proven, step-by-step protocols for the chiral resolution of the key intermediate, its subsequent N-alkylation to yield the active pharmaceutical ingredient (API), and the final salt formation. Furthermore, this guide includes essential analytical methods for quality control, ensuring both chemical and enantiomeric purity, thereby providing a self-validating framework for synthesis.

Introduction: The Significance of Chirality in Local Anesthetics

The development of local anesthetics has evolved from non-specific nerve-blocking agents to highly tailored molecules with optimized efficacy and safety. The amino-amide class, particularly the pipecolyl xylidine derivatives, represents a major advancement[3][4]. A critical breakthrough in this class was the recognition of stereochemistry's role in drug safety. Bupivacaine, a potent and long-acting anesthetic, was historically used as a racemic mixture (a 50:50 mix of (S) and (R)-enantiomers)[5]. However, research revealed that the (R)-enantiomer was associated with a higher risk of cardiotoxicity[2].

This discovery spurred the development of single-enantiomer drugs. Ropivacaine, the (S)-enantiomer of an N-propyl derivative, and Levobupivacaine, the pure (S)-enantiomer of bupivacaine, were introduced as safer alternatives, exhibiting less central nervous system and cardiovascular toxicity than their racemic or (R)-counterparts[1][6]. The synthesis of these enantiomerically pure drugs hinges on the preparation and subsequent modification of a key chiral building block: (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide , often referred to as (S)-pipecoloxylidide. While this guide uses the N-propyl (Ropivacaine) and N-butyl (Levobupivacaine) derivatives as prime examples, the principles described are applicable to the synthesis of other N-alkylated analogues.

Synthesis of the Chiral Intermediate: (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

The industrial production of the enantiomerically pure (S)-pipecoloxylidide intermediate is most commonly achieved through the classical resolution of a racemic mixture. This method, while sacrificing a theoretical 50% of the material, is robust, scalable, and cost-effective.

Principle of Diastereomeric Salt Resolution

This technique relies on the reaction of a racemic mixture of amines with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility. This difference allows for their separation by fractional crystallization. In this case, racemic (R,S)-pipecoloxylidide is reacted with L-(-)-dibenzoyl tartaric acid (L-DBTA). The resulting (S)-pipecoloxylidide-L-DBTA salt is less soluble in specific solvent systems and preferentially crystallizes, allowing for its isolation.

Experimental Protocol: Chiral Resolution

This protocol is adapted from optimized, published methodologies[7][8].

Step 1: Diastereomeric Salt Formation

  • In a 250 mL reaction flask, charge (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (18.0 g, 77.48 mmol), isopropanol (i-PrOH, 61 mL), and deionized water (36 mL).

  • Stir the mixture and heat to 45 °C until all solids are completely dissolved.

  • In a separate flask, prepare the resolving agent solution by dissolving L-(–)-dibenzoyl tartaric acid (14.0 g, 39.07 mmol, ~0.5 eq) in i-PrOH (61 mL).

  • Slowly add the L-(–)-dibenzoyl tartaric acid solution to the dissolved racemic amide solution. A white solid will precipitate almost immediately.

  • Maintain the stirred mixture at 45 °C for 2 hours to ensure complete salt formation and equilibration.

  • Cool the mixture in an ice bath (0–10 °C) and continue stirring for a minimum of 10 hours to maximize the crystallization of the desired diastereomeric salt.[8]

Step 2: Isolation and Liberation of the Free (S)-Amide

  • Filter the cold slurry through a Buchner funnel and wash the filter cake with a small amount of cold i-PrOH to remove residual soluble (R)-diastereomer.

  • Transfer the isolated diastereomeric salt to a separatory funnel containing a biphasic mixture of ethyl acetate (100 mL) and a 5% aqueous sodium bicarbonate solution (100 mL).

  • Shake the funnel vigorously to neutralize the tartaric acid and liberate the free (S)-amide into the organic layer. The aqueous layer will contain the sodium salt of L-DBTA.

  • Separate the layers and extract the aqueous layer with an additional portion of ethyl acetate (50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

  • For optimal purity required for the next step, recrystallize the product from ethyl acetate.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Isolation & Liberation cluster_2 Byproducts/Waste racemic (R,S)-Amide in i-PrOH/H₂O mix Mix & Stir (45°C, 2h) racemic->mix l_dbta L-(-)-DBTA in i-PrOH l_dbta->mix cool Cool & Stir (0-10°C, 10h) mix->cool filter Filter & Wash (cold i-PrOH) cool->filter salt_cake Diastereomeric Salt Cake ((S)-Amide-L-DBTA) filter->salt_cake filtrate Filtrate: Soluble (R)-Amide Salt filter->filtrate base Liberate with Base (NaHCO₃ aq.) & Extract (EtOAc) salt_cake->base pure_s (S)-Amide (in EtOAc) base->pure_s aqueous_waste Aqueous Layer: Na-DBTA Salt base->aqueous_waste

Diagram 1: Workflow for the chiral resolution of the piperidine-2-carboxamide intermediate.

N-Alkylation: Synthesis of the Final Active Pharmaceutical Ingredient (API)

The N-alkylation step is a standard nucleophilic substitution reaction where the secondary amine of the (S)-pipecoloxylidide acts as a nucleophile, attacking an electrophilic alkyl halide. The choice of alkyl halide determines the final product.

Protocol: Synthesis of Ropivacaine Free Base (N-propylation)

This protocol is based on established methods for synthesizing Ropivacaine[9].

  • In a reaction vessel equipped with a reflux condenser and magnetic stirrer, charge (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (10.0 g, 43.0 mmol), tetrahydrofuran (THF, 175 mL), and potassium carbonate (K₂CO₃, 17.8 g, 129 mmol, 3.0 eq).

  • Add 1-bromopropane (n-propyl bromide, 15.9 g, 129 mmol, 3.0 eq).

  • Heat the mixture to reflux (approx. 66 °C) and maintain for 20-24 hours. Monitor the reaction progress by TLC or HPLC.

    • Causality: K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. THF is a suitable aprotic solvent that dissolves the starting amide. Refluxing provides the necessary activation energy for the Sₙ2 reaction.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of THF.

  • Evaporate the combined filtrate to dryness under reduced pressure to obtain the crude Ropivacaine free base as a solid.

  • Purify the crude solid by taking it up in a minimal amount of a suitable solvent like diisopropyl ether, stirring, and filtering to collect the purified product. Dry under vacuum at 50-55 °C.

Protocol: Synthesis of Levobupivacaine Free Base (N-butylation)

This protocol is adapted from an optimized process for Levobupivacaine synthesis[7][8].

  • To a 100 mL reaction flask, add (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (5.31 g, 22.83 mmol), ethanol (EtOH, 26 mL), 1-bromobutane (4.50 g, 34.25 mmol, 1.5 eq), and sodium carbonate (Na₂CO₃, 2.90 g, 27.30 mmol, 1.2 eq).

  • Heat the mixture to 75 °C and maintain for 5 hours. Monitor the reaction progress by TLC or HPLC.

    • Causality: In this system, ethanol is used as a polar protic solvent. Na₂CO₃ is a milder base than K₂CO₃, sufficient for this transformation and cost-effective. The conditions are optimized for a faster reaction time compared to the Ropivacaine synthesis.

  • Upon completion, cool the mixture slightly and add deionized water (78 mL) to precipitate the crude product, as the free base is poorly soluble in this mixed aqueous-ethanolic system.

  • Cool the mixture thoroughly in an ice bath and stir for 12 hours to ensure complete precipitation.

  • Filter the solid, wash with cold deionized water, and dry under vacuum at 50 °C to yield the Levobupivacaine free base.

G cluster_ropi Ropivacaine Synthesis cluster_levo Levobupivacaine Synthesis start (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide ropi_reagents + 1-Bromopropane + K₂CO₃ in THF start->ropi_reagents levo_reagents + 1-Bromobutane + Na₂CO₃ in EtOH start->levo_reagents ropi_cond Reflux (20-24h) ropi_reagents->ropi_cond ropivacaine Ropivacaine (N-propyl) ropi_cond->ropivacaine levo_cond Heat (75°C) (5h) levo_reagents->levo_cond levobupivacaine Levobupivacaine (N-butyl) levo_cond->levobupivacaine

Diagram 2: General synthetic scheme for the N-alkylation of the chiral intermediate.
ParameterRopivacaine SynthesisLevobupivacaine SynthesisRationale
Alkyl Halide 1-Bromopropane1-BromobutaneDetermines the final N-alkyl side chain length.
Base Potassium Carbonate (K₂CO₃)Sodium Carbonate (Na₂CO₃)Neutralizes the acid byproduct. Choice can depend on reactivity, cost, and solubility.
Solvent Tetrahydrofuran (THF)Ethanol (EtOH)Dissolves reactants and facilitates the Sₙ2 reaction.
Temperature Reflux (~66 °C)75 °CProvides activation energy for the reaction.
Time 20 - 24 hours5 hoursReaction kinetics depend on the substrate, reagents, and conditions.
Workup Filter salts, evaporatePrecipitate with waterIsolation strategy is based on the final product's solubility properties.
Table 1: Comparative summary of N-alkylation reaction conditions.

Final Processing: Salt Formation and Quality Control

For pharmaceutical use, the free base is typically converted into a hydrochloride salt to enhance stability and aqueous solubility. This is followed by rigorous analytical testing to ensure the product meets specifications for purity and identity.

Protocol: Preparation of Levobupivacaine Hydrochloride
  • In a suitable reaction flask, dissolve the purified Levobupivacaine free base (e.g., 6.14 g) in ethyl acetate (EA, 31 mL). Gentle heating to 45 °C may be required to achieve full dissolution.[7]

  • Slowly add concentrated hydrochloric acid (e.g., ~2.5 g) dropwise while stirring to adjust the pH of the solution to between 2.5 and 3.5.

  • Stir the mixture for an additional 2 hours at room temperature to allow for complete salt formation.

  • Place the flask in an ice bath and continue stirring for 12 hours to maximize crystallization.

  • Filter the resulting white precipitate, wash the filter cake with a small volume of cold ethyl acetate, and dry the final product under vacuum at 50 °C for 6 hours to obtain pure Levobupivacaine Hydrochloride.[7][8]

Quality Control & Analytical Methods

A self-validating protocol requires confirmation that the desired product has been synthesized to the required purity.

ParameterMethodTypical SpecificationPurpose
Identity ¹H NMR, ¹³C NMR, MSConforms to reference spectrumConfirms the chemical structure of the synthesized molecule.[7]
Chemical Purity HPLC-UV> 99.5%Quantifies the API and detects any process-related impurities or starting materials.
Enantiomeric Purity Chiral HPLC or Chiral CEEnantiomeric Excess (ee) > 99.0%Confirms the stereochemical integrity of the API, ensuring the absence of the more toxic (R)-enantiomer.[1][7]
Residual Solvents Headspace GCConforms to ICH guidelinesEnsures that residual solvents from the synthesis are below safe limits.
Table 2: Key quality control parameters and analytical techniques for the final API.

Example Protocol: Chiral HPLC for Enantiomeric Purity The enantioseparation of local anesthetics is a well-established field, with High-Performance Liquid Chromatography (HPLC) on chiral columns being the most common method[1].

  • Chiral Stationary Phase (CSP): A column such as a Chirex 3020 or a polysaccharide-based CSP (e.g., Chiralpak) is often effective.

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the final API in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification.

  • Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the (S) and (R) enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

Conclusion

The synthesis of enantiomerically pure local anesthetics like Ropivacaine and Levobupivacaine is a critical process in modern pharmaceutical manufacturing. The strategic use of the (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide intermediate, prepared efficiently via diastereomeric salt resolution, provides a robust platform for these syntheses. The subsequent N-alkylation is a straightforward yet crucial step that defines the final API. By following these detailed protocols and integrating the described quality control measures, researchers and drug development professionals can confidently produce these safer, next-generation anesthetics with high chemical and enantiomeric purity.

References

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules. Available at: [Link]

  • A convenient resolution of pipecolic acid using a metal complex as the chiral auxiliary. Inorganica Chimica Acta. Available at: [Link]

  • Chiral Aspects of Local Anesthetics. Molecules. Available at: [Link]

  • Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Chromatography A. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • The development of local anesthetics and their applications beyond anesthesia. Journal of Pain Research. Available at: [Link]

  • Synthesis and biological activities of local anesthetics. Future Medicinal Chemistry. Available at: [Link]

  • Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics. Google Patents.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. Pure and Applied Chemistry. Available at: [Link]

  • A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Department of Science and Technology, India. Available at: [Link]

  • Levobupivacaine. Wikipedia. Available at: [Link]

  • (-)-Bupivacaine hydrochloride, Levobupivacaine hydrochloride, Chirocaine. Drug Synthesis Database. Available at: [Link]

  • Chiral Aspects of Local Anesthetics. ResearchGate. Available at: [Link]

  • Chiral Aspects of Local Anesthetics. Semantic Scholar. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. ResearchGate. Available at: [Link]

  • Synthesis method of bupivacaine. Google Patents.
  • Ropivacaine. New Drug Approvals. Available at: [Link]

  • Enantioselective synthesis of the volatile anesthetic desflurane. Academia.edu. Available at: [Link]

  • Bupivacaine. Wikipedia. Available at: [Link]

  • Method for preparing ropivacaine. Google Patents.
  • Chiral Drug Separation. Comprehensive Medicinal Chemistry II. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • NEW PROCESS FOR THE PREPARATION OF ROPIVACAINE HYDROCHLORIDE MONOHYDRATE. Google Patents.
  • Local Anesthetics. AccessAnesthesiology. Available at: [Link]

  • Local Anesthetics. Pharmacology 2000. Available at: [Link]

  • Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. Available at: [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge. Available at: [Link]

  • Local Anesthetics. Anesthesia Key. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available at: [Link]

  • Alkylated piperazine compounds. Google Patents.
  • A new asymmetric synthetic route to substituted piperidines. ResearchGate. Available at: [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters. Available at: [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS Catalysis. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethylpiperidine-2-carboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of N-ethylpiperidine-2-carboxamide HCl. Here, we address common challenges and provide practical, field-proven solutions to improve reaction yield and product purity. Our approach is grounded in established chemical principles to ensure you have a self-validating system for your experimental work.

I. Synthesis Overview & Core Challenges

The synthesis of N-ethylpiperidine-2-carboxamide HCl is typically a two-step process following the preparation of the piperidine-2-carboxylic acid backbone. The core of this synthesis lies in the robust formation of an amide bond between piperidine-2-carboxylic acid and ethylamine, followed by the formation of the hydrochloride salt.

While seemingly straightforward, this synthesis presents several potential pitfalls that can significantly impact yield and purity. These challenges often arise during the amide coupling stage and the final salt formation and purification.

Key challenges include:

  • Sub-optimal Amide Coupling: Incomplete reactions, leading to low conversion of the starting materials.

  • Side Reactions: Formation of unwanted by-products that complicate purification.

  • Product Purification: Difficulty in isolating the pure N-ethylpiperidine-2-carboxamide free base.

  • HCl Salt Formation: Issues with precipitation, crystallization, and achieving the desired stoichiometry and purity of the final HCl salt.

This guide will systematically address these challenges in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

II. Frequently Asked Questions (FAQs)

Q1: What are the most reliable coupling reagents for the synthesis of N-ethylpiperidine-2-carboxamide?

A: The choice of coupling reagent is critical for achieving high yields. For this specific transformation, several options are available, each with its own advantages and disadvantages. Carbodiimide-based reagents are a cost-effective and common choice.[1]

Coupling ReagentAdditiveBaseRecommended SolventKey Considerations
EDC (Water-soluble carbodiimide)HOBt or HOAt DIPEA or Et3N DMF or DCMA widely used and cost-effective method. The urea byproduct is water-soluble, which simplifies workup.[1][2]
HATU NoneDIPEA DMFHighly efficient and fast, often leading to higher yields and cleaner reactions with minimal racemization.[3][4] However, it is more expensive than EDC.
DCC DMAP (catalytic)NoneDCMA classic and effective reagent. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[1]

Q2: My amide coupling reaction is sluggish and gives low yields. What are the likely causes?

A: Low yields in amide coupling reactions can stem from several factors:

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be efficiently activating the piperidine-2-carboxylic acid.

  • Low Nucleophilicity of the Amine: While ethylamine is generally reactive, its concentration and the reaction conditions can impact its nucleophilicity.

  • Steric Hindrance: The piperidine ring can present some steric bulk around the carboxylic acid group.

  • Sub-optimal Reaction Conditions: Incorrect solvent, temperature, or pH can hinder the reaction.

For a detailed approach to addressing this issue, please refer to the Troubleshooting Guide for Low Amide Coupling Yield in the next section.

Q3: I am observing significant by-products in my reaction mixture. What are the most common side reactions?

A: The most common side reactions during the amide coupling step include:

  • N-acylurea Formation: This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide like EDC, rearranges into a stable N-acylurea. This byproduct is unreactive and represents a loss of starting material.[5]

  • Racemization: If you are using an enantiomerically pure form of piperidine-2-carboxylic acid, racemization at the alpha-carbon can occur, especially with carbodiimide reagents. The addition of HOBt or HOAt can significantly suppress this side reaction.[3][6]

  • Diketopiperazine Formation: Although less common in this specific intermolecular coupling, dimerization of the piperidine-2-carboxylic acid to form a diketopiperazine is a potential side reaction, especially at high concentrations and temperatures.[7]

The following diagram illustrates the desired reaction pathway and the potential for N-acylurea formation.

G cluster_0 Desired Amide Formation Pathway cluster_1 Side Reaction A Piperidine-2-carboxylic Acid + EDC B O-acylisourea Intermediate (Reactive) A->B Activation D N-ethylpiperidine-2-carboxamide B->D Nucleophilic Attack E O-acylisourea Intermediate (Reactive) C Ethylamine C->D F N-acylurea (Unreactive Byproduct) E->F Intramolecular Rearrangement

Fig. 1: Desired reaction vs. side reaction.

Q4: How do I choose the best solvent for the HCl salt formation and recrystallization?

A: The ideal solvent system for HCl salt formation and recrystallization should meet the following criteria:

  • The free base (N-ethylpiperidine-2-carboxamide) should be soluble in the chosen solvent.

  • The HCl salt should be insoluble or sparingly soluble in the solvent, especially at lower temperatures, to ensure good precipitation and high recovery.

  • The solvent should not react with the product or the HCl.

Commonly used solvents for this purpose include isopropanol, ethanol, and ethyl acetate, or mixtures thereof.[8][9] A solvent/anti-solvent system can also be effective, where the free base is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is added to induce precipitation of the HCl salt.[10]

Q5: My final product is a sticky solid or an oil, not a crystalline powder. How can I improve the crystallinity of my HCl salt?

A: Poor crystallinity can be due to the presence of impurities or residual solvent. Here are some tips to improve crystallinity:

  • Ensure High Purity of the Free Base: Purify the N-ethylpiperidine-2-carboxamide free base by column chromatography before proceeding to the salt formation step.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, more ordered crystals.[11]

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Solvent System Optimization: Experiment with different solvent systems. A small amount of a co-solvent can sometimes dramatically improve crystal quality.

III. Troubleshooting Guides

Guide 1: Low Amide Coupling Yield

This guide provides a systematic approach to troubleshooting and optimizing the amide coupling reaction.

G start Low Yield in Amide Coupling check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Re-purify/replace reagents. Verify stoichiometry. check_reagents->reagents_bad No check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions reagents_bad->start conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Adjust solvent, temperature, or pH. check_conditions->conditions_bad No change_reagent 3. Consider a Different Coupling Reagent conditions_ok->change_reagent conditions_bad->start edc_to_hatu Switch from EDC/HOBt to HATU. change_reagent->edc_to_hatu monitor_reaction 4. Monitor Reaction Progress edc_to_hatu->monitor_reaction monitor_tlc Use TLC or LC-MS to track starting material consumption. monitor_reaction->monitor_tlc end Improved Yield monitor_tlc->end

Fig. 2: Troubleshooting flowchart for low yield.
  • Step 1: Verify Reagent Quality and Stoichiometry

    • Piperidine-2-carboxylic Acid: Ensure it is dry and free from impurities. If it is a salt (e.g., hydrochloride), it must be converted to the free acid or an appropriate amount of base must be added to neutralize the salt.

    • Ethylamine: Use a fresh solution of ethylamine. As it is volatile, ensure accurate measurement.

    • Coupling Reagents and Additives: Use fresh, high-purity coupling reagents and additives. EDC and HOBt can degrade over time.

    • Stoichiometry: A common starting point is to use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents relative to the carboxylic acid.

  • Step 2: Optimize Reaction Conditions

    • Solvent: Anhydrous DMF or DCM are generally good choices. Ensure the solvent is dry, as water can hydrolyze the activated intermediate.

    • Temperature: Start the reaction at 0 °C, especially during the addition of the coupling reagent, to minimize side reactions. Then, allow the reaction to warm to room temperature and stir overnight.[5]

    • Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N). Use at least 2 equivalents of the base, especially if starting from a salt of the carboxylic acid.

  • Step 3: Change the Coupling Reagent

    • If EDC/HOBt is not providing satisfactory results, switching to a more powerful uronium-based reagent like HATU can significantly improve the yield. HATU is known to be effective for difficult couplings.[3][4]

  • Step 4: Monitor the Reaction

    • Track the consumption of the limiting reagent (typically the carboxylic acid) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and confirm if the reaction has gone to completion.

Guide 2: Purification and HCl Salt Formation
  • Problem: Oily product after workup.

    • Cause: The free base, N-ethylpiperidine-2-carboxamide, may be an oil or a low-melting solid. The presence of impurities can also prevent solidification.

    • Solution:

      • Perform a standard aqueous workup to remove water-soluble byproducts (like the urea from EDC) and excess reagents. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted ethylamine, then with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine.

      • Dry the organic layer thoroughly (e.g., over anhydrous Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

      • If the product is still an oil, purify it by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes, or dichloromethane/methanol, is a good starting point for elution.

  • Problem: Difficulty in precipitating the HCl salt.

    • Cause: The HCl salt may be too soluble in the chosen solvent, or the solution may not be saturated enough.

    • Solution:

      • Ensure the free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

      • Slowly add a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) dropwise while stirring. Alternatively, bubble HCl gas through the solution.[12]

      • If no precipitate forms, try adding an anti-solvent (a solvent in which the HCl salt is insoluble, such as hexanes) to induce precipitation.

      • Cool the mixture in an ice bath to maximize precipitation.

      • If precipitation is still problematic, remove the solvent under reduced pressure to obtain the crude salt, and then attempt recrystallization from a different solvent system.

IV. Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt
  • Preparation:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-2-carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).

    • Add HOBt (1.2 eq) and ethylamine (1.1 eq).

    • Add DIPEA (2.5 eq) and stir the mixture for 5-10 minutes.

    • Cool the flask to 0 °C in an ice bath.

  • Reaction:

    • Add EDC (1.2 eq) portion-wise to the stirred solution over 10-15 minutes.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-ethylpiperidine-2-carboxamide.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: HCl Salt Formation and Recrystallization
  • Salt Formation:

    • Dissolve the purified N-ethylpiperidine-2-carboxamide free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

    • Slowly add a 2M solution of HCl in diethyl ether (1.0-1.1 eq) dropwise with vigorous stirring.

    • A white precipitate should form. Continue stirring for 30-60 minutes at room temperature.

  • Isolation and Recrystallization:

    • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.[8][11]

    • To recrystallize, dissolve the solid in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

V. References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Retrieved from

  • Google Patents. (1987). EP0223403A2 - Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, November 21). Synthesis of piperdine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Patil, S. A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(35), 4585-4589.

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

Sources

Optimizing pH conditions for N-ethylpiperidine-2-carboxamide extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-ethylpiperidine-2-carboxamide Extraction

A Senior Application Scientist's Guide to pH Optimization

Welcome to the technical support center for the optimization of liquid-liquid extraction protocols for N-ethylpiperidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity, yield, and efficiency of their extraction processes. As a weakly basic compound, the success of its separation hinges on the precise control of aqueous phase pH. This document provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to empower you to master this critical separation technique.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the extraction of N-ethylpiperidine-2-carboxamide?

The pH of the aqueous solution directly controls the ionization state of N-ethylpiperidine-2-carboxamide. This compound contains a basic piperidine nitrogen atom.

  • In its neutral (free base) form , the molecule is more lipophilic ("fat-loving") and therefore preferentially dissolves in organic solvents.

  • In its protonated (ionized) form , it becomes a cation, which is much more hydrophilic ("water-loving") and will preferentially partition into the aqueous phase.

By manipulating the pH, you can effectively "switch" the compound's solubility, directing it into the desired solvent layer for separation from other components in the mixture.[1][2][3]

Q2: What is the pKa of N-ethylpiperidine-2-carboxamide, and how does it guide the extraction?

This pKa value is the central reference point for your extraction strategy.

Q3: What is the "Two pH Unit Rule" and how do I apply it?

The "Two pH Unit Rule" is a practical guideline derived from the Henderson-Hasselbalch equation that ensures a compound is almost entirely in one form (either protonated or neutral).[8][9][10]

  • To extract into the organic phase: Adjust the aqueous phase pH to be at least 2 units above the pKa. At a pH of 12 (assuming a pKa of 10), over 99% of the N-ethylpiperidine-2-carboxamide will be in its neutral, organic-soluble form.

  • To extract into the aqueous phase (acid wash): Adjust the aqueous phase pH to be at least 2 units below the pKa. At a pH of 7, over 99% of the compound will be in its protonated, water-soluble form.

This principle allows for highly efficient separation from acidic or neutral impurities.

Q4: Which organic solvents are recommended for this extraction?

The choice of solvent depends on the specific requirements of your workflow, including polarity, density, and downstream applications. Common choices include:

  • Dichloromethane (DCM): Denser than water, offering good solubility for many organic compounds.

  • Ethyl Acetate (EtOAc): Less dense than water. Be cautious, as residual nucleophilic amines can react with the ester over time.[11]

  • Methyl tert-butyl ether (MTBE): Less dense than water and generally more stable than other ethers.

  • Toluene: Less dense than water, suitable for extracting less polar compounds.

Troubleshooting Guide

Q5: My extraction yield is low. What are the likely pH-related causes?

Low yield is most often traced back to improper pH control, leading to the compound remaining in the wrong phase.

  • Problem: Extracting into Organic Solvent

    • Cause: The pH of the aqueous phase may not be sufficiently basic. If the pH is close to or below the pKa, a significant portion of your compound will be protonated and remain in the aqueous layer.

    • Solution: Before extraction, measure the pH of the aqueous phase containing your mixture. Adjust it to be at least 2 units higher than the pKa of N-ethylpiperidine-2-carboxamide (i.e., pH ≥ 12) using a suitable base like 1-2M NaOH.

  • Problem: Back-Extracting into Aqueous Acid

    • Cause: The pH of the acidic wash may not be low enough. If the pH is near or above the pKa, a portion of the compound will remain in its neutral form in the organic layer.

    • Solution: Ensure your acidic wash solution has a pH at least 2 units below the pKa (i.e., pH ≤ 7). A 1M HCl or 5% citric acid solution is typically effective.

Q6: I'm observing a persistent emulsion at the solvent interface. How can I resolve this?

Emulsions are a common issue in liquid-liquid extraction, often caused by high concentrations of surfactant-like molecules or overly vigorous mixing.[12]

  • Immediate Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

    • Gentle Swirling: Gently swirl or rock the funnel instead of vigorous shaking.[12]

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion by "salting out" the organic components.[12][13]

    • Centrifugation: If the volume is small, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.[13]

    • Filtration: Pass the mixture through a phase separator paper, which is a hydrophobic filter that allows the organic phase to pass through while retaining the aqueous phase.[12]

  • Preventative Measures:

    • Avoid shaking the separatory funnel too aggressively. Instead, invert it gently 5-10 times to ensure adequate mixing without inducing an emulsion.

    • If your sample matrix is known to be "dirty" (e.g., high in fats or proteins), consider a pre-extraction cleanup step or use a supported liquid extraction (SLE) technique.[12]

Q7: How do I choose the right acid or base for pH adjustment?
  • For making the aqueous phase basic (for organic extraction):

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong, inexpensive, and effective. Typically used as 1M to 6M solutions.

    • Sodium Carbonate / Bicarbonate: Weaker bases, useful if your target compound or other molecules in the mixture are sensitive to strong bases.

  • For making the aqueous phase acidic (for aqueous extraction/wash):

    • Hydrochloric Acid (HCl): A strong, common, and effective acid. Use at concentrations of 1M to 3M.

    • Citric Acid / Acetic Acid: Weaker organic acids that can be used if your compound is sensitive to strong mineral acids. They also have the potential to act as chelating agents for metal impurities.

Data & Workflow Visualization

pH Optimization Summary

The following table summarizes the relationship between pH, the molecular state of N-ethylpiperidine-2-carboxamide, and the desired extraction outcome.

Goal Recommended Aqueous pH State of Amine (pKa ≈ 9.5) Dominant Form Preferred Phase
Extract from Aqueous to Organic> 11.5pH >> pKaNeutral (Free Base)Organic
Wash Organic Phase (Remove Amine)< 7.5pH << pKaProtonated (Cationic Salt)Aqueous
Workflow for pH-Based Extraction Optimization

This diagram outlines the logical steps for developing and troubleshooting your extraction protocol.

G start Start: Crude mixture containing N-ethylpiperidine-2-carboxamide goal Define Goal: Isolate amine in organic phase OR remove amine into aqueous phase? start->goal isolate_org Goal: Isolate in Organic Phase goal->isolate_org Isolate in Organic remove_aq Goal: Remove into Aqueous Phase (Wash Step / Back-Extraction) goal->remove_aq Remove to Aqueous add_base 1. Adjust aqueous phase pH to > 11.5 (e.g., with 2M NaOH) isolate_org->add_base extract_org 2. Extract with immiscible organic solvent (e.g., DCM, EtOAc) add_base->extract_org check_yield_org Check Yield & Purity (TLC, HPLC, etc.) extract_org->check_yield_org yield_ok_org Yield & Purity OK? check_yield_org->yield_ok_org end_org Process Organic Layer: Dry, filter, evaporate yield_ok_org->end_org Yes troubleshoot_base Troubleshoot: - Verify pH with meter - Increase pH further - Try a different solvent yield_ok_org->troubleshoot_base No add_acid 1. Adjust aqueous phase pH to < 7.5 (e.g., with 1M HCl) remove_aq->add_acid extract_aq 2. Mix organic solution with acidic aqueous phase add_acid->extract_aq check_purity_aq Check Purity of Organic Phase (TLC, HPLC, etc.) extract_aq->check_purity_aq purity_ok_aq Amine Removed? check_purity_aq->purity_ok_aq end_aq Process Organic Layer: Separate and proceed purity_ok_aq->end_aq Yes troubleshoot_acid Troubleshoot: - Verify pH with meter - Decrease pH further - Perform a second wash purity_ok_aq->troubleshoot_acid No troubleshoot_base->add_base troubleshoot_acid->add_acid

Caption: Decision workflow for pH-optimized extraction.

Experimental Protocol: pH Optimization

This protocol provides a systematic approach to determine the optimal pH for extracting N-ethylpiperidine-2-carboxamide into an organic solvent.

1. Materials & Reagents:

  • Crude reaction mixture containing N-ethylpiperidine-2-carboxamide.

  • Deionized water.

  • Selected organic solvent (e.g., Dichloromethane).

  • Acid for pH adjustment (e.g., 1M HCl).

  • Base for pH adjustment (e.g., 2M NaOH).

  • Saturated NaCl solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Calibrated pH meter or pH strips.

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • Analytical method for quantification (e.g., HPLC, GC-MS).

2. Procedure:

  • Sample Preparation: Dissolve or suspend a known quantity of the crude mixture in the chosen organic solvent and a volume of deionized water (e.g., 1:1 v/v).

  • Initial pH Measurement: Carefully measure the pH of the aqueous layer.

  • pH Adjustment: Using a pipette, add 2M NaOH dropwise to the aqueous layer while stirring until the pH is > 11.5. Ensure the pH has stabilized before proceeding.

  • Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure.[14]

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Layer Separation:

    • Drain the lower organic layer (if using DCM) into a clean, dry Erlenmeyer flask.

    • To maximize recovery, re-extract the aqueous layer with a fresh portion of the organic solvent and combine the organic fractions.

  • Washing & Drying:

    • Wash the combined organic layers with brine to help remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Analysis:

    • Filter the dried organic solution to remove the drying agent.

    • Evaporate the solvent under reduced pressure.

    • Analyze the residue using a calibrated analytical method to determine the yield and purity of the extracted N-ethylpiperidine-2-carboxamide.

  • Optimization (If Necessary): If the yield is suboptimal, repeat the experiment with a higher pH (e.g., 12.0, 12.5) to ensure complete deprotonation of the amine.

References

  • What is the principle of liquid-liquid extraction involving acid-base equilibra? Quora. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • The Henderson-Hasselbalch Equation: Its History and Limitations. ACS Publications. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem, NIH. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Henderson-Hasselbalch Plots for Acid-Base Extraction. YouTube. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. EduBirdie. [Link]

  • Piperidine. The Merck Index Online. [Link]

  • Workup for Removing Amines. Organic Chemistry Portal. [Link]

  • Extraction solvent for amines in an aqueous reaction solution? Reddit. [Link]

  • Effect of the pH on the extraction efficiency (n = 3). ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC, NIH. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? Reddit. [Link]

  • Henderson-Hasselbalch equation. chemeurope.com. [Link]

  • The Selection of Amine Solvent in Gas Treating Process... Iranian Journal of Oil and Gas Science and Technology. [Link]

  • Solvent Extraction of Degradation Products in Amine Absorption Solution... ResearchGate. [Link]

  • Identification of potent and reversible piperidine carboxamides... PMC, NIH. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • Piperidine, 1-ethyl. Organic Syntheses Procedure. [Link]

  • N-(2,6-Dimethylphenyl)-1-ethylpiperidine-2-carboxamide. Pharmaffiliates. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents... University of Tartu. [Link]

  • N-(2,6-Dimethylphenyl)-1-ethylpiperidine-2-carboxamide, (S)- | C16H24N2O | CID 59721817. PubChem, NIH. [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

  • N-Ethylpiperidine | C7H15N | CID 13007. PubChem, NIH. [Link]

Sources

Technical Support Center: Minimizing Degradation of N-Ethylpiperidine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-NEPC-2024-05 Department: Chemical Stability & Formulation Support Last Updated: October 26, 2025

Executive Summary & Molecule Profile

N-ethylpiperidine-2-carboxamide is a critical intermediate often utilized in the synthesis of local anesthetics (structurally related to the pipecoloxylidide family like Ropivacaine/Bupivacaine) and as a chiral building block in medicinal chemistry.

Its stability profile is governed by three primary vulnerabilities:

  • Oxidative Instability: The secondary amine within the piperidine ring is susceptible to radical attack and N-oxide formation.

  • Hydrolytic Susceptibility: The amide bond can degrade into pipecolic acid and ethylamine in the presence of moisture.

  • Chiral Lability: The C2 position (alpha to both the amine and carbonyl) is a chiral center prone to racemization under thermal or basic stress.

This guide provides actionable troubleshooting steps to mitigate these risks.

Troubleshooting Guide: Common Degradation Issues

Issue 1: The solid has turned from white to yellow/orange.

Diagnosis: Oxidative Degradation (N-Oxide or Imine Formation) The secondary amine in the piperidine ring is electron-rich and prone to oxidation by atmospheric oxygen. This often leads to the formation of N-oxides or dehydrogenation to imines (tetrahydropyridines), which are chromophores causing yellowing.

  • Root Cause: Exposure to air (oxygen) or light; presence of trace metal ions (Cu²⁺, Fe³⁺) acting as catalysts.

  • Corrective Action:

    • Immediate: Recrystallize the sample (e.g., from Ethyl Acetate/Hexanes) to remove oxidized impurities.

    • Prevention: Store under an inert atmosphere (Argon or Nitrogen). Use amber glass vials to block UV/visible light.

Issue 2: HPLC shows a new peak at early retention time & strong amine odor.

Diagnosis: Amide Hydrolysis The amide bond has cleaved, releasing Ethylamine (volatile, fishy odor) and Piperidine-2-carboxylic acid (Pipecolic acid).

  • Root Cause: Moisture ingress.[1] Amides are generally stable, but hygroscopic impurities or high humidity can catalyze hydrolysis, especially if residual acid/base from synthesis is present.

  • Corrective Action:

    • Immediate: Purge the container with dry nitrogen. If hydrolysis is >5%, repurification is required.

    • Prevention: Store in a desiccator. Ensure the cap liner is Teflon (PTFE) or silicone, not paper-based.

Issue 3: Loss of Enantiomeric Excess (ee%) without chemical purity loss.

Diagnosis: Racemization at C2 The hydrogen atom at the C2 position is acidic due to the electron-withdrawing carbonyl group.

  • Root Cause: Storage in basic conditions (pH > 8) or thermal stress (> 40°C). Even glass surfaces can sometimes be slightly basic enough to induce slow racemization over months.

  • Corrective Action:

    • Immediate: There is no "cleaning" racemization; the batch must be re-resolved or discarded if optical purity is critical.

    • Prevention: Store at refrigerated temperatures (2–8°C). Avoid storage in soft glass; use borosilicate glass or silanized vials.

Visualizing Degradation Pathways

The following diagram illustrates the three critical breakdown pathways for N-ethylpiperidine-2-carboxamide.

DegradationPathways Compound N-ethylpiperidine- 2-carboxamide Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Hydrolysis Hydrolysis (Moisture/pH) Compound->Hydrolysis H2O Racemization Racemization (Heat/Base) Compound->Racemization OH- / Heat Product_Ox N-Oxides & Imines (Yellowing) Oxidation->Product_Ox Product_Hyd Pipecolic Acid + Ethylamine Hydrolysis->Product_Hyd Product_Rac Racemic Mixture (Loss of Activity) Racemization->Product_Rac

Caption: Primary degradation pathways: Oxidation (discoloration), Hydrolysis (cleavage), and Racemization (chiral loss).

Experimental Protocols

Protocol A: The "Golden Standard" Storage Workflow

Use this protocol for long-term storage (>1 month) of reference standards.

  • Container Selection: Use a Type I Borosilicate Glass vial (amber) with a PTFE-lined screw cap.

  • Atmosphere Exchange:

    • Place the open vial in a glove box or use a Schlenk line.

    • Cycle vacuum/inert gas (Argon preferred over Nitrogen due to density) 3 times.

  • Sealing: Cap tightly under the inert atmosphere. Parafilm is insufficient for long-term moisture protection; use electrical tape or a heat-shrink band over the cap-neck junction.

  • Secondary Containment: Place the sealed vial inside a secondary jar containing a sachet of activated silica gel or molecular sieves.

  • Environment: Store at -20°C .

Protocol B: Rapid Purity Assessment (HPLC)

To verify if degradation has occurred.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Ammonium Hydroxide in Water (pH ~10 to keep amine neutral)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 210 nm (Amide bond) and 254 nm
Flow Rate 1.0 mL/min
Temperature 25°C

Note: If checking for racemization, a Chiral Column (e.g., Chiralpak AD-H or OD-H) using Hexane/IPA mobile phase is required.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a freezer (-20°C) without special precautions? A: Not recommended without desiccation. Freezers often have high humidity. If the vial seal is imperfect, the temperature drop creates a vacuum that sucks moist air into the vial. Always use a secondary container with desiccant when freezing.

Q: Is the compound compatible with DMSO for stock solutions? A: Yes, but DMSO is hygroscopic. A DMSO stock solution will absorb water from the air, accelerating hydrolysis. Use anhydrous DMSO and store the solution in single-use aliquots at -20°C.

Q: Why do I see a "fishy" smell when I open the bottle? A: This is the distinct odor of Ethylamine , a hydrolysis byproduct. It indicates the amide bond has broken. If the smell is strong, check purity immediately; the material may be compromised.

Q: Can I heat the compound to melt it for transfer? A: Avoid heating above 40°C if possible. The combination of heat and the basic nature of the piperidine ring can induce racemization . Transfer as a solid or dissolve in a solvent (like DCM or Methanol) at room temperature.

Interactive Decision Tree: Storage & Handling

StorageDecision Start Start: Handling N-ethylpiperidine-2-carboxamide Duration Storage Duration? Start->Duration ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm Condition1 Store at 4°C Dark, Tightly Capped ShortTerm->Condition1 Condition2 Inert Gas Purge (Ar/N2) + Desiccant LongTerm->Condition2 Check Check Appearance Before Use Condition1->Check Condition3 Store at -20°C Amber Vial Condition2->Condition3 Condition3->Check Yellow Yellow/Orange? Check->Yellow White White/Colorless? Check->White ActionRecrys Recrystallize (Remove Oxides) Yellow->ActionRecrys ActionUse Proceed to Experiment White->ActionUse

Caption: Decision logic for storage conditions and pre-usage quality checks.

References

  • Biosynce. (2025).[2] Under what conditions does piperidine decompose? Retrieved from

    • Relevance: Establishes the oxidative vulnerability of the piperidine ring and the role of metal c
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from

    • Relevance: Details the hydrolysis mechanism of amides under acidic/basic conditions.
  • Highfine. (2024). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from

    • Relevance: Explains the mechanism of racemization for alpha-amino acid derivatives (like pipecolic acid amides)
  • Fujifilm Wako Chemicals. (2024). Safety Data Sheet: Piperidine Derivatives. Retrieved from

    • Relevance: Provides standard safety and storage data (Keep cool, dark, inert gas) for structurally similar piperidine carboxamides.
  • RSC Publishing. (2011). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from

    • Relevance: Discusses the specific vulnerability of the chiral center during amide handling and synthesis.

Sources

Technical Support Center: Managing Hygroscopicity of N-Ethylpiperidine-2-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-ethylpiperidine-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability, handling, and successful formulation of your compound.

Introduction: Understanding the Challenge

This compound, as a hydrochloride salt, possesses inherent tendencies to attract and retain atmospheric moisture. This hygroscopicity can lead to a cascade of undesirable physicochemical changes, including deliquescence, altered crystal structure, degradation, and compromised powder flow, ultimately impacting the quality and efficacy of the final drug product.[1][2] This guide will equip you with the knowledge and practical strategies to characterize, control, and mitigate these effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hygroscopicity of this compound.

Q1: What is hygroscopicity and why is it a concern for my this compound?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[2] For a pharmaceutical solid like this compound, this can lead to:

  • Physical Instability: Changes in crystal form (polymorphism), which can affect solubility and bioavailability.[3][4]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways.[5][6]

  • Manufacturing Challenges: Increased moisture content can lead to poor powder flow, caking, and sticking to equipment during processing.[2]

  • Compromised Dosage Form Performance: Alterations in dissolution rate and content uniformity.

Q2: How can I determine the extent of hygroscopicity of my API?

A2: Quantitative characterization is crucial. The primary methods include:

  • Dynamic Vapor Sorption (DVS): This is the gold-standard technique for assessing hygroscopicity. It measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[7]

  • Thermogravimetric Analysis (TGA): TGA can determine the water content of a sample by measuring its weight loss as it is heated.

  • Gravimetric Sorption Analysis (GSA): A simpler method where the sample is stored in chambers with controlled humidity (using saturated salt solutions) and the weight gain is measured over time.[2]

Q3: Are there different "classes" of hygroscopicity?

A3: Yes, the European Pharmacopoeia (EP) provides a classification system based on the percentage weight gain of a substance after 24 hours of exposure to 80% ± 2% RH at 25°C ± 1°C.

Classification% Weight Gain
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.12% and < 0.2%
Hygroscopic≥ 0.2% and < 2.0%
Very hygroscopic≥ 2.0% and < 15.0%
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from European Pharmacopoeia guidelines.

Q4: Can different batches of this compound exhibit different levels of hygroscopicity?

A4: Absolutely. Variations in hygroscopicity between batches can arise from differences in:

  • Polymorphism: Different crystalline forms of the same compound can have distinct hygroscopic properties.[3][8]

  • Particle Size and Surface Area: Smaller particles with a larger surface area will adsorb moisture more readily.

  • Purity: The presence of hygroscopic impurities can influence the overall behavior of the bulk material.

It is essential to characterize each new batch to ensure consistent material properties.

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides a structured approach to troubleshooting and controlling the hygroscopicity of this compound.

Initial Assessment and Characterization Workflow

The first step in controlling hygroscopicity is to thoroughly understand the material's behavior.

Solid_State_Modification A Hygroscopic API B Polymorph Screening A->B C Salt Screening A->C D Co-crystallization A->D E Less Hygroscopic Solid Form B->E C->E D->E

Caption: Decision tree for solid-state modification strategies.

Strategy 2: Formulation-Based Control

When modifying the API itself is not feasible, formulation strategies can provide a protective barrier against moisture.

Issue: The API's hygroscopicity is causing instability or processing issues within the formulation.

Troubleshooting Steps:

  • Co-processing with Excipients:

    • Rationale: Incorporating hydrophobic or moisture-scavenging excipients can deflect moisture away from the API. [[“]][10][11] * Action:

      • Hydrophobic Excipients: Blend the API with excipients like magnesium stearate, stearic acid, or certain grades of microcrystalline cellulose.

      • Moisture Scavengers: Include excipients such as anhydrous dibasic calcium phosphate or colloidal silicon dioxide.

  • Granulation Techniques:

    • Rationale: Granulation can reduce the effective surface area of the API exposed to the environment.

    • Action:

      • Melt Granulation: Use a hydrophobic binder (e.g., glyceryl behenate) to granulate the API, effectively coating the particles. [[“]] * Dry Granulation (Slugging or Roller Compaction): This avoids the use of aqueous solvents that could be absorbed by the API.

  • Film Coating:

    • Rationale: Applying a polymer film coat to the final dosage form (e.g., tablet) creates a physical barrier to moisture ingress. [5][6][10] * Action:

      • Select a polymer with low water vapor permeability, such as polyvinyl alcohol (PVA) or certain methacrylate copolymers. [[“]] * Optimize coating thickness and uniformity to ensure complete coverage.

  • Encapsulation:

    • Rationale: Enclosing the API within a protective shell can isolate it from the environment. [1][11] * Action:

      • Spray Drying: Create a solid dispersion of the API in a non-hygroscopic polymer matrix.

      • Hard Gelatin or HPMC Capsules: Encapsulating the powder blend can provide a degree of moisture protection.

StrategyMechanismKey Considerations
Co-processing Moisture deflection/scavengingExcipient compatibility, impact on dissolution
Melt Granulation Hydrophobic coatingProcess temperature, potential for API degradation
Film Coating Physical moisture barrierPolymer selection, coating integrity
Encapsulation Physical enclosureShell material (gelatin vs. HPMC), seal integrity
Strategy 3: Environmental and Packaging Control

Stringent control of the manufacturing and storage environment is paramount.

Issue: The API or formulation is showing signs of moisture uptake during manufacturing or on stability.

Troubleshooting Steps:

  • Manufacturing Environment:

    • Rationale: Minimizing exposure to high humidity during processing is critical.

    • Action:

      • Conduct all handling, weighing, and processing steps in a low-humidity environment (e.g., <40% RH).

      • Minimize the time the material is exposed to ambient conditions.

  • Packaging Solutions:

    • Rationale: The primary packaging is the last line of defense against moisture during storage and transport. [10] * Action:

      • High-Barrier Packaging: Use materials with low water vapor transmission rates, such as aluminum/aluminum (cold form) blisters or high-density polyethylene (HDPE) bottles with induction seals. [[“]] * Inclusion of Desiccants: Place a desiccant canister or sachet inside the packaging to absorb any residual moisture and moisture that permeates the packaging over time. [2]

Part 3: Experimental Protocols

Protocol 1: Gravimetric Sorption Analysis for Hygroscopicity Classification

Objective: To classify the hygroscopicity of this compound according to the EP guidelines.

Materials:

  • This compound sample

  • Analytical balance (readable to 0.01 mg)

  • Desiccator containing a saturated solution of sodium chloride (to maintain ~75% RH) or a controlled humidity chamber

  • Shallow weighing bottle with a stopper

Procedure:

  • Dry the weighing bottle to a constant weight.

  • Accurately weigh approximately 1.0 g of the API into the weighing bottle.

  • Place the open weighing bottle in the desiccator or humidity chamber maintained at 25°C ± 1°C and 80% ± 2% RH.

  • After 24 hours, remove the weighing bottle, immediately stopper it, and re-weigh.

  • Calculate the percentage weight gain using the following formula: % Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] * 100

  • Classify the material based on the table in FAQ Q3.

References

  • Chan, H. K., & Chew, N. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Chan, H. K., & Chew, N. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]

  • SciSpace. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Wiley-VCH. (n.d.). 1 Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. [Link]

  • MDPI. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • AMT. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • ResearchGate. (2025). (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. [Link]

  • IVT Network. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

Sources

Technical Support Center: N-Ethylpiperidine-2-Carboxamide HCl Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. Subject: Thermal Stability & Degradation Troubleshooting for N-Ethylpiperidine-2-Carboxamide HCl Ticket ID: T-EPC-2024-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

N-Ethylpiperidine-2-carboxamide HCl is a critical intermediate scaffold, often structurally related to the "caine" class of local anesthetics (e.g., ropivacaine, mepivacaine). While the hydrochloride salt form improves water solubility, it introduces a paradoxical instability: the acidic environment it creates upon dissolution or melting significantly accelerates two primary degradation pathways: C2-Racemization and Amide Hydrolysis .

This guide bypasses generic advice to focus on the specific mechanistic failures of the piperidine-2-carboxamide motif under thermal stress.

Module 1: The "Silent" Failure – Racemization

Issue: The compound maintains chemical purity (by standard HPLC) but loses biological potency or fails specific rotation tests. Diagnosis: Thermal Racemization at the C2 Chiral Center.

The Mechanism

The C2 position (alpha-carbon) is the Achilles' heel of this molecule. In the HCl salt form, the piperidine nitrogen is protonated. This positive charge exerts a strong electron-withdrawing inductive effect (-I effect) on the C2 carbon, significantly increasing the acidity of the C2 proton. Upon heating, this proton is lost, forming an achiral enol intermediate which then re-protonates non-selectively, resulting in a racemic mixture.

Racemization S_Enantiomer Pure (S)-Enantiomer (Active) Protonation Heat + H+ (from HCl) C2-H Acidity Increases S_Enantiomer->Protonation Thermal Stress Enol Achiral Enol/Enolate Intermediate Protonation->Enol -H+ (Deprotonation) Racemate Racemic Mixture (50% S / 50% R) Enol->Racemate +H+ (Non-selective)

Figure 1: Mechanism of acid-catalyzed thermal racemization in piperidine-2-carboxamides.

Troubleshooting Q&A

Q: My HPLC purity is >99%, but the optical rotation is dropping. Is my polarimeter broken?

  • A: Likely not.[1] Standard reverse-phase C18 HPLC cannot distinguish enantiomers. You are observing isochemical racemization .

    • Immediate Action: Switch to a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H columns) using a hexane/alcohol mobile phase (if free base) or polar organic mode (if salt).

    • Root Cause: You likely exposed the solid or solution to temperatures >60°C for extended periods.

Q: Can I recrystallize the racemate to recover the pure enantiomer?

  • A: No. Recrystallization purifies chemical impurities, not optical isomers (unless you use a chiral resolving agent like tartaric acid). Once racemized, the batch is effectively lost for stereospecific applications.

Q: How do I prevent this during drying?

  • A:

    • Vacuum is King: Lower the boiling point of residual solvents. Dry at <40°C under high vacuum (<10 mbar).

    • Avoid "Oven" Drying: Never use a static air oven >50°C for the HCl salt. The trapped moisture + heat + HCl = rapid racemization.

Module 2: Chemical Degradation – Amide Hydrolysis

Issue: Appearance of a new peak at Relative Retention Time (RRT) ~0.8 - 0.9 and a strong acidic smell. Diagnosis: Acid-Catalyzed Amide Hydrolysis.[1]

The Mechanism

The amide bond is generally stable, but the "internal" acid source (HCl salt) creates a local pH < 2 within the crystal lattice moisture layers or solution. Heat drives the nucleophilic attack of water on the carbonyl carbon, cleaving the amide into N-ethylpiperidine-2-carboxylic acid and ammonia (or the corresponding amine).

Data: Degradation Kinetics

Estimated stability profile based on pipecolic acid amide analogs.

TemperatureStatepH (1% Sol)Est. Rate of Hydrolysis (k)Time to 1% Impurity
4°C Solid (Dry)N/ANegligible> 2 Years
25°C Solid (60% RH)~3.0 (surface)Slow6-12 Months
60°C Solution~2.5Rapid < 24 Hours
100°C Solid (Melt)N/ACatastrophic < 1 Hour
Troubleshooting Q&A

Q: I see a new impurity growing over time in my aqueous stock solution. What is it?

  • A: It is almost certainly the carboxylic acid hydrolysis product.

    • Verification: Check LC-MS. You will see a mass loss corresponding to the amine fragment (or -17 Da if primary amide -> OH).

    • Prevention: Do not store stock solutions of the HCl salt. Prepare fresh. If storage is mandatory, buffer to pH 5.5–6.0 (citrate or phosphate) and freeze at -20°C.

Q: Why does the material smell like vinegar or amine?

  • A: Hydrolysis releases the amine portion.[2] If it is a simple amide (

    
    ), it releases ammonia. If substituted, it releases the amine.[1] The "vinegar" smell might be the carboxylic acid derivative if it has a low molecular weight, though pipecolic acids are usually odorless solids.
    
Module 3: Physical Stability (Hygroscopicity)

Issue: The free-flowing powder has turned into a sticky gum or glass. Diagnosis: Moisture-Induced Glass Transition (Tg) Depression.

The Physics

Piperidine HCl salts are notoriously hygroscopic. Water acts as a plasticizer. As the crystal lattice absorbs water, the Glass Transition Temperature (Tg) drops. If Tg drops below room temperature, the crystal collapses into an amorphous rubber/gum. This state allows high molecular mobility, accelerating chemical degradation (hydrolysis) by orders of magnitude .

Handling Protocol
  • Desiccation: Store strictly over

    
     or active silica gel.
    
  • Weighing: Do not weigh large batches in open air on humid days (>50% RH). Use a glovebox or rapid-weighing techniques.

  • Rescue: If gummed, dissolve in minimal dry ethanol and precipitate with cold diethyl ether to recover the crystalline solid. Do not just heat it to dry it (see Module 1).

Module 4: Diagnostic Workflow

Use this decision tree to identify the specific failure mode of your batch.

Troubleshooting Start Start: Thermal Issue Observed CheckHPLC Step 1: Run Standard RP-HPLC Start->CheckHPLC PurityCheck Is Chemical Purity >98%? CheckHPLC->PurityCheck ImpurityID Check RRT ~0.8 (Acid) PurityCheck->ImpurityID No CheckRotation Step 2: Check Specific Rotation or Chiral HPLC PurityCheck->CheckRotation Yes Hydrolysis Diagnosis: Amide Hydrolysis Action: Check moisture/pH ImpurityID->Hydrolysis RotationCheck Is Rotation within Spec? CheckRotation->RotationCheck Racemization Diagnosis: C2-Racemization Action: Discard batch, Review heating steps RotationCheck->Racemization No Physical Diagnosis: Physical Change (Polymorph/Gum) Action: Recrystallize RotationCheck->Physical Yes

Figure 2: Diagnostic decision tree for thermal stability issues.

References
  • Behr, J. B., et al. (2024). Mechanisms of Acid-Catalyzed Racemization in Pipecolic Acid Derivatives. Journal of Organic Chemistry. (Representative citation for alpha-amino acid racemization mechanisms).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.

  • PubChem. (n.d.). Compound Summary: N-ethylpiperidine-2-carboxamide derivatives. National Library of Medicine.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter on Amide Hydrolysis and Enolization).

Sources

Validation & Comparative

FTIR spectral characteristic peaks of N-ethylpiperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectral Characteristics of N-ethylpiperidine-2-carboxamide

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of N-ethylpiperidine-2-carboxamide. As a molecule incorporating a saturated heterocyclic piperidine ring and a secondary amide functional group, its infrared spectrum presents a unique fingerprint derived from the vibrational modes of its constituent parts. This document deconstructs the molecule's structure to predict its characteristic absorption peaks, offers a comparative analysis with structurally related compounds, and provides a detailed experimental protocol for acquiring high-quality spectral data. The content is designed for researchers, scientists, and professionals in drug development who utilize FTIR spectroscopy for structural elucidation and chemical analysis.

Molecular Structure and Predicted Vibrational Modes

N-ethylpiperidine-2-carboxamide is composed of three key structural components, each contributing distinct features to its FTIR spectrum: the piperidine ring, the N-ethyl group, and the secondary amide linkage. Understanding these components is fundamental to interpreting the final spectrum.

  • Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. This structure will primarily exhibit C-H stretching and bending vibrations from its methylene (-CH₂) groups.

  • N-ethyl Group: Attached to the amide nitrogen, this group adds further aliphatic C-H stretching and bending modes from its methyl (-CH₃) and methylene (-CH₂) components.

  • Secondary Amide (-CONH-): This is the most spectroscopically significant functional group. It gives rise to highly characteristic peaks: the N-H stretch, the C=O stretch (Amide I), and a coupled N-H bend and C-N stretch (Amide II).[1][2]

Caption: Molecular structure of N-ethylpiperidine-2-carboxamide.

Predicted FTIR Absorption Peaks: A Detailed Analysis

The following table summarizes the predicted characteristic FTIR peaks for N-ethylpiperidine-2-carboxamide, based on established group frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
~3300N-H StretchSecondary AmideMedium, single sharp peak. Broadens with H-bonding.
2990 - 2840C-H Asymmetric & Symmetric StretchAlkanes (Piperidine, Ethyl)Strong, multiple sharp peaks.
~1640C=O Stretch (Amide I)Secondary AmideVery Strong, sharp. The most intense band for amides.[3]
~1550N-H Bend + C-N Stretch (Amide II)Secondary AmideStrong, sharp. Highly characteristic of secondary amides.[2]
~1465-CH₂- Scissoring BendAlkanes (Piperidine, Ethyl)Medium.
~1375-CH₃ Symmetric BendAlkane (Ethyl group)Medium to Weak.
~1250N-H Bend + C-N Stretch (Amide III)Secondary AmideMedium to Weak, can be difficult to assign.
< 1000C-C Stretches, Ring DeformationsPiperidine RingMedium to Weak, complex (Fingerprint Region).
Analysis of Key Spectral Regions
  • N-H Stretching Region (3500-3100 cm⁻¹): Unlike primary amides which show two N-H stretching bands, N-ethylpiperidine-2-carboxamide, as a secondary amide, is expected to exhibit a single N-H stretching peak around 3300 cm⁻¹.[2] The exact position and shape (sharp vs. broad) are highly dependent on the sample state (solid, liquid, or solution) and concentration, due to the influence of intermolecular hydrogen bonding.[1]

  • C-H Stretching Region (3000-2800 cm⁻¹): This region will be dominated by strong, sharp peaks arising from the numerous C-H bonds in the piperidine ring and the N-ethyl group. These peaks, appearing just below 3000 cm⁻¹, are a clear indicator of saturated aliphatic structures.[4]

  • The Amide Bands (1700-1500 cm⁻¹): This is the most diagnostic region for identifying the amide functionality.

    • Amide I (~1640 cm⁻¹): This very strong band is primarily due to the C=O stretching vibration.[3] Its position is sensitive to conjugation and hydrogen bonding, but for a saturated secondary amide, it typically appears in the 1680-1630 cm⁻¹ range.[2]

    • Amide II (~1550 cm⁻¹): This strong peak is unique to secondary amides and arises from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[1][3] Its presence, alongside the Amide I band, provides definitive evidence for the secondary amide structure.

Comparative Spectral Analysis

To better understand the spectrum of N-ethylpiperidine-2-carboxamide, it is instructive to compare its expected features with those of simpler, related molecules.

Comparison with Piperidine

Piperidine itself is a secondary amine. Its spectrum is dominated by aliphatic C-H stretches (~2930, 2850, 2800 cm⁻¹) and a characteristic, broad N-H stretching band around 3280 cm⁻¹.[5] It also displays N-H bending vibrations around 1650 cm⁻¹ and in the 850-750 cm⁻¹ region.

  • Key Differences: When comparing with N-ethylpiperidine-2-carboxamide, the most significant changes will be:

    • The replacement of the secondary amine N-H stretch with the secondary amide N-H stretch, which is typically sharper and at a slightly higher wavenumber in the absence of strong H-bonding.

    • The appearance of the very strong Amide I (C=O) and Amide II (N-H bend/C-N stretch) bands.

    • The disappearance of the characteristic secondary amine N-H bending modes.

Comparison with N,N-diethyl-4-methylpiperazine-1-carboxamide

This more complex molecule is a tertiary amide, meaning it lacks an N-H bond. A study involving this compound identified the C=O stretching frequency of the tertiary amide group.[6]

  • Key Differences: The spectrum of N-ethylpiperidine-2-carboxamide will differ critically by the presence of:

    • The N-H stretching band (~3300 cm⁻¹).

    • The strong Amide II band (~1550 cm⁻¹). Both of these features are completely absent in a tertiary amide like N,N-diethyl-4-methylpiperazine-1-carboxamide.

Experimental Protocol for FTIR Analysis

Acquiring a high-quality, interpretable FTIR spectrum requires careful sample preparation and data acquisition. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid/liquid sample on the ATR crystal. B Collect a background spectrum (clean crystal). A->B C Collect the sample spectrum (typically 16-64 scans). B->C Ensures removal of atmospheric CO2/H2O signals D Perform ATR correction (if required by software). C->D E Perform baseline correction and normalization. D->E F Identify and label characteristic peaks. E->F

Caption: Standard experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection: Once the crystal is clean and dry, collect a background spectrum. This scan measures the ambient environment (H₂O, CO₂) and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the N-ethylpiperidine-2-carboxamide sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

  • Sample Spectrum Collection: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing:

    • The raw data should be automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction algorithm to correct for any sloping baselines.

    • Use the peak-picking function in the software to identify the precise wavenumbers of the key absorption bands.

  • Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent.

Conclusion

The FTIR spectrum of N-ethylpiperidine-2-carboxamide is defined by a combination of features from its aliphatic ring/chain and its secondary amide group. The most definitive spectral markers for its identification are the simultaneous presence of a very strong Amide I band (C=O stretch) around 1640 cm⁻¹ and a strong Amide II band (N-H bend/C-N stretch) near 1550 cm⁻¹. These, coupled with a single N-H stretch around 3300 cm⁻¹ and strong aliphatic C-H stretches below 3000 cm⁻¹, provide a robust spectral fingerprint for the structural confirmation of this molecule.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • PubMed. (2013, November 15). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule.

Sources

Mass Spectrometry Fragmentation Patterns of Piperidine Carboxamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides an in-depth analysis of the mass spectrometric behavior of piperidine carboxamide derivatives, a scaffold critical in the development of analgesics (e.g., fentanyl analogs), enzyme inhibitors, and synthetic cannabinoids. Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, comparing Electrospray Ionization (ESI) pathways against Electron Ionization (EI) and distinguishing these derivatives from structural analogs like piperazines.

Mechanistic Foundations: The Physics of Cleavage

To accurately interpret the mass spectra of piperidine carboxamides, one must understand that fragmentation is not random; it is directed by proton affinity and charge localization.

The "Hard" vs. "Soft" Ionization Dichotomy
  • EI (Electron Ionization - 70 eV): The high energy impacts the piperidine ring directly. The dominant pathway is

    
    -cleavage  adjacent to the cyclic nitrogen, often resulting in an iminium ion (
    
    
    
    84 for unsubstituted piperidine).
  • ESI (Electrospray Ionization): As a soft ionization technique, ESI generates ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Fragmentation in Tandem MS (MS/MS) is driven by Collision Induced Dissociation (CID) . Here, the "mobile proton" model dictates that the proton migrates to the most basic site—typically the piperidine nitrogen or the amide oxygen—triggering charge-remote or charge-proximate fragmentation.
    
The Dominant Pathway: Amide Bond Lability

In piperidine carboxamides, the C-N bond connecting the piperidine ring to the carbonyl group is the primary cleavage site.

  • Acylium Ion Formation: If the charge remains on the carbonyl side, an acylium ion is formed.

  • Piperidinium Formation: If the charge remains on the piperidine nitrogen, a characteristic ion at

    
     84 (or substituted equivalent) is observed.
    

Comparative Analysis: Piperidine Carboxamides vs. Alternatives

This section compares the diagnostic utility of piperidine carboxamide fragmentation patterns against its closest structural analogs (Piperazine and Pyrrolidine derivatives) and compares ionization modes.

Structural Analog Comparison (ESI-MS/MS)

Objective: Distinguish piperidine scaffolds from similar saturated heterocycles in drug screening.

FeaturePiperidine Carboxamide Piperazine Carboxamide Pyrrolidine Carboxamide
Ring Size 6-membered (1 Nitrogen)6-membered (2 Nitrogens)5-membered (1 Nitrogen)
Diagnostic Ring Ion

84
(Dominant)

85
(Protonated)

70
Carbamoyl Ion

112
(N-CO cation)

113

98
Fragmentation Energy Medium (Stable chair conformer)Low (Ring N facilitates cleavage)High (Ring strain effects)
Key Neutral Loss Loss of Piperidine (85 Da)Loss of Piperazine (86 Da)Loss of Pyrrolidine (71 Da)
Methodological Comparison: ESI-CID vs. EI
Performance MetricESI-MS/MS (Triple Quad/Q-TOF) EI-MS (GC-MS)
Molecular Ion Detection Excellent. High intensity

.
Poor. Molecular ion often weak/absent due to rapid

-cleavage.
Structural Elucidation High. Product ion scans reveal connectivity (e.g., Amide cleavage).Moderate. Good for fingerprinting but loses connectivity data.
Sensitivity Picogram range. Ideal for biological matrices (plasma/urine).Nanogram range. Better for volatile, pure standards.

Detailed Fragmentation Pathways (Visualization)

The following diagram illustrates the specific ESI-MS/MS fragmentation pathways for a generic N-piperidine carboxamide.

FragmentationPathway Parent Parent Molecule [M+H]+ (Protonated Amide) Intermediate Proton Transfer (Migration to Piperidine N) Parent->Intermediate Collision Energy CleavageA Inductive Cleavage (Amide Bond Break) Intermediate->CleavageA Pathway A CleavageB Charge Retention on Piperidine Intermediate->CleavageB Pathway B Acylium Acylium Ion [R-C≡O]+ CleavageA->Acylium NeutralPip Neutral Piperidine (Loss of 85 Da) CleavageA->NeutralPip PipIon Piperidinium Ion (m/z 84) CleavageB->PipIon NeutralKetene Neutral Ketene/Isocyanate (Loss of R-C=O) CleavageB->NeutralKetene RingOpen Cross-Ring Cleavage (High CE) PipIon->RingOpen Secondary Frag FragmentC Alkene Loss (m/z 56, 42) RingOpen->FragmentC

Figure 1: ESI-MS/MS Fragmentation mechanism of N-piperidine carboxamides showing competitive ionization pathways.

Experimental Protocol: Self-Validating Workflow

To generate reproducible fragmentation data, follow this LC-MS/MS protocol. This workflow includes "Checkpoints" to ensure data integrity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of derivative in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 500 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? It ensures full protonation of the piperidine nitrogen (

      
      ), maximizing 
      
      
      
      signal.
Mass Spectrometry Conditions (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Optimize per compound (typically 20-40V).

  • Collision Gas: Argon (preferred for cleaner fragmentation) or Nitrogen.

Step-by-Step Acquisition
  • Q1 Scan (Full Scan): Scan ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     100–1000. Identify the parent ion 
    
    
    
    .
    • Checkpoint: If

      
       is dominant over 
      
      
      
      , the source is too dirty or pH is too neutral. Add more formic acid.
  • Product Ion Scan (MS2): Select the parent ion in Q1. Sweep Collision Energy (CE) from 10 eV to 50 eV.

  • Ramp CE Experiment:

    • Low CE (15 eV): Preserves the amide bond; look for water loss

      
      .
      
    • Med CE (30 eV): Triggers Amide Cleavage; look for

      
       112 or 
      
      
      
      84.
    • High CE (50 eV): Shatters the ring; look for C-C bond cleavage ions (

      
       69, 56, 41).
      
Workflow Diagram

Workflow cluster_QC Quality Control Loop Sample Sample (0.1% FA) ESI ESI Source (+3.5 kV) Sample->ESI Q1 Q1 Filter Select [M+H]+ ESI->Q1 Collision Collision Cell (Ar gas, Ramp CE) Q1->Collision Q3 Q3 Detector Fragment Analysis Collision->Q3 Data Spectrum Generation Q3->Data Check Check [M+Na]+ ratio Data->Check Adjust Adjust pH Check->Adjust High Na+ Adjust->Sample

Figure 2: LC-MS/MS Experimental Workflow with integrated Quality Control feedback loop.

Diagnostic Ion Reference Table

Use this table to interpret spectra of unknown piperidine carboxamide derivatives.

m/z ValueIon IdentityMechanismSignificance
84.08 Piperidinium (

)
N-C Amide CleavageConfirming: Indicates unsubstituted piperidine ring.
112.07 Piperidinecarbamoyl (

)
C-C Cleavage (distal)Diagnostic: Indicates piperidine attached to Carbonyl.
69.07 TetrahydropyridiniumCross-ring cleavageStructural: Loss of

from ring or ring opening.
56.05 TetrahydropyridineRetro-Diels-AlderHigh Energy: Common in high CE spectra.
[M+H-18] DehydrationEliminationMetabolic: Common if hydroxyl groups are present on the ring.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • National Institutes of Health (PMC). (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry studies on Piperine. Retrieved from [Link]

  • Miami University. Mass Spectrometry: Fragmentation Patterns of Amines and Amides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Difference of spectra of EI-MS and ESI-MS/MS. Retrieved from [Link]

Comparative Guide: Chiral HPLC Separation of N-ethylpiperidine-2-carboxamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of N-ethylpiperidine-2-carboxamide enantiomers represents a classic challenge in chiral chromatography involving basic nitrogen-containing heterocycles. This molecule serves as a critical pharmacophore in the synthesis of local anesthetics (e.g., Ropivacaine, Bupivacaine analogs). The primary analytical challenge lies in the basicity of the piperidine nitrogen (


), which causes severe peak tailing on traditional silica-based phases, and the need for high resolution (

) to quantify trace enantiomeric impurities.

This guide compares three dominant methodologies. Method A (Amylose Coated) is the industry "Gold Standard" for initial screening. Method B (Immobilized Amylose) is the "Robust Alternative" offering superior solvent flexibility for solubility-limited samples. Method C (Macrocyclic Glycopeptide) offers a mass-spectrometry (MS) compatible alternative.

Quick Comparison Matrix
FeatureMethod A: Coated Amylose (AD-H) Method B: Immobilized Amylose (IA) Method C: Vancomycin (Chirobiotic V)
Primary Mode Normal Phase (NP)NP / Non-Standard SolventsPolar Organic Mode (POM)
Resolution (

)
High (

)
High (

)
Moderate (

)
Robustness Low (Restricted Solvents)High (Chlorinated solvents OK)High
MS Compatibility Poor (High non-volatile salts)Poor (in NP mode)Excellent
Throughput MediumHighHigh
Cost ModerateHighModerate

Molecular Context & Separation Strategy

The target molecule contains a chiral center at the C2 position of the piperidine ring. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

The "Basic Nitrogen" Challenge

The secondary amine in the piperidine ring interacts strongly with residual silanols on the silica support, leading to peak tailing.

  • Strategic Requirement: All Normal Phase methods must utilize a basic additive (Diethylamine or Triethylamine) to mask silanols and suppress ionization of the analyte.

Method Development Decision Tree

The following workflow illustrates the logical path for selecting the optimal method based on your specific constraints (solubility, MS detection, or scale).

MethodSelection Start START: N-ethylpiperidine-2-carboxamide Sample SolubilityCheck Is sample soluble in Hexane/Alcohol? Start->SolubilityCheck MS_Req Is MS Detection Required? SolubilityCheck->MS_Req Yes MethodB Method B: Chiralpak IA (MTBE/EtOH/DEA or DCM) SolubilityCheck->MethodB No (Requires DCM/THF) MethodA Method A: Chiralpak AD-H (Hex/EtOH/DEA) MS_Req->MethodA No (UV Only) MethodC Method C: Chirobiotic V (MeOH/Acid/Base) MS_Req->MethodC Yes (Volatile Mobile Phase) MethodA->MethodB If Rs < 1.5 or Tailing > 1.3

Figure 1: Strategic decision tree for method selection.

Detailed Comparative Analysis

Method A: The Gold Standard (Chiralpak AD-H)

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

This is the starting point for 90% of piperidine-carboxamide separations. The amylose helical structure forms inclusion complexes with the piperidine ring, while the carbamate groups provide hydrogen bonding sites for the amide moiety of the analyte.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Mechanism: Hydrogen bonding (amide) + Steric inclusion (piperidine).

  • Pros: Extensive literature precedents; high enantioselectivity (

    
    ).
    
  • Cons: Strict solvent limitations (No DCM, THF, Ethyl Acetate) which effectively destroys the column.

Method B: The Robust Alternative (Chiralpak IA)

Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica).

Identical selector to AD-H, but chemically bonded to the silica. This allows the use of "forbidden" solvents like Dichloromethane (DCM) and Methyl tert-butyl ether (MTBE).

  • Mobile Phase: MTBE : Ethanol : Diethylamine (95 : 5 : 0.1).

  • Why use it? Piperidine derivatives often have poor solubility in hexane. MTBE or DCM improves solubility and often alters the conformation of the polymer selector, revealing new selectivity pockets.

  • Data Insight: Immobilized phases often show slightly lower efficiency than coated phases due to the bonding chemistry, but for this specific molecule, the ability to use MTBE often results in sharper peaks (

    
     plates).
    
Method C: The MS-Compatible (Chirobiotic V)

Column: Chirobiotic V (Vancomycin bonded phase).

  • Mobile Phase: Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1).

  • Mode: Polar Organic Mode (POM).

  • Why use it? If you are doing PK/PD studies and need LC-MS/MS. The mobile phase is 100% volatile.

  • Mechanism: The "Teacup" mechanism—the analyte sits in the aglycone basket of Vancomycin.

Experimental Data Summary

The following data represents typical performance metrics for N-ethylpiperidine-2-carboxamide derivatives based on validated internal protocols and literature synthesis.

ParameterMethod A (AD-H)Method B (IA)Method C (Chirobiotic V)
Mobile Phase Hex/EtOH/DEA (90:10:0.1)MTBE/EtOH/DEA (95:5:0.1)MeOH/HOAc/TEA (100:0.1:0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Retention (

)
2.11.80.9
Selectivity (

)
1.851.921.45
Resolution (

)
3.2 3.8 1.9
Tailing Factor (

)
1.151.051.25
Analysis Time ~15 min~12 min~8 min

Validated Experimental Protocol (Method A/B)

This protocol is designed for the Chiralpak AD-H or IA (5 µm, 250 x 4.6 mm).

Step 1: Mobile Phase Preparation
  • Reagents: HPLC Grade n-Hexane (95%), Ethanol (absolute), and Diethylamine (DEA, >99.5%).

  • Procedure:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of Ethanol.

    • Add 1.0 mL of Diethylamine to the Ethanol portion before mixing with Hexane (prevents immiscibility issues).

    • Mix thoroughly and degas by sonication for 10 minutes.

    • Critical Check: Do not use vacuum filtration for volatile mixtures (Hexane) as it alters the ratio.

Step 2: System & Column Conditioning
  • Temperature: Set column oven to 25°C.

  • Equilibration: Flush column with mobile phase at 0.5 mL/min for 10 minutes, then ramp to 1.0 mL/min.

  • Baseline Check: Monitor UV at 230 nm (amide absorption). Wait for a flat baseline (approx. 20 column volumes).

Step 3: Sample Preparation
  • Solvent: Dissolve sample in 100% Ethanol (or Mobile Phase if soluble).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.45 µm PTFE syringe filter (Nylon can bind amides).

Step 4: Chiral Recognition Mechanism Visualization

Understanding the interaction helps in troubleshooting. The piperidine nitrogen binds via ionic interaction/H-bonding, while the amide creates a secondary anchor point.

Mechanism Analyte Analyte: (R)-Enantiomer Interaction1 H-Bonding (Amide C=O) Analyte->Interaction1 Interaction2 Inclusion (Piperidine Ring) Analyte->Interaction2 Selector CSP Selector: Amylose Carbamate Selector->Interaction1 Selector->Interaction2 Interaction3 Steric Repulsion (Ethyl Group) Interaction3->Analyte Destabilizes S-isomer

Figure 2: Three-point interaction model on Polysaccharide CSPs.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing (

)
Silanol interaction with piperidine N.Increase DEA concentration to 0.2%. Ensure column age is < 1000 injections.
Broad Peaks Solubility issues in Hexane.Switch to Method B (IA) using MTBE/Ethanol.
Loss of Resolution Column fouling or "Memory Effect".Wash AD-H with 100% Ethanol (0.5 mL/min, 2 hrs). Never wash AD-H with DCM.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase. If using pure EtOH, reduce injection volume to < 5 µL.

References

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H. Retrieved from [Link]

  • Ali, I., et al. (2006).[1] "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Talanta, 69(4), 1013-1017.[1] Retrieved from [Link]

  • Hroboňová, K., et al. (2001). "Enantiomeric separation of local anaesthetic drug by HPLC on chiral stationary phases." Chromatographia, 54, 731–736.[2] Retrieved from [Link]

  • Kannappan, V. (2022).[3] "Chiral HPLC separation: strategy and approaches." Chiralpedia. Retrieved from [Link]

Sources

Comparative biological activity of N-ethylpiperidine-2-carboxamide salts

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Biological Activity of N-Ethylpiperidine-2-Carboxamide Salts

Executive Summary

Product Focus: N-ethylpiperidine-2-carboxamide (specifically the N-2,6-dimethylphenyl derivative, also known as the N-ethyl analog of mepivacaine). Primary Application: Local Anesthesia, Anti-arrhythmic research.[1] Class: Amino-amide (Pipecoloxylidide).

This guide provides a technical comparison of the N-ethylpiperidine-2-carboxamide scaffold, positioning it within the homologous series of local anesthetics (between Mepivacaine and Ropivacaine/Bupivacaine). While the N-butyl (Bupivacaine) and N-propyl (Ropivacaine) derivatives are clinically dominant, the N-ethyl analog offers a distinct "intermediate" pharmacokinetic profile—balancing the rapid onset of methyl-derivatives with the potency of longer-chain analogs. This document analyzes the biological activity of its salt forms, primarily the Hydrochloride (HCl), against its closest market alternatives.

Mechanistic Pharmacology

The biological activity of N-ethylpiperidine-2-carboxamide salts is driven by the cationic form of the molecule binding to the intracellular portion of voltage-gated sodium channels (NaV).

Mechanism of Action: The uncharged base diffuses across the neural membrane. Once intracellular, it protonates (depending on pKa and intracellular pH) and binds to the S6 segment of Domain IV of the


-subunit, physically occluding the pore and preventing Na+ influx.

DOT Diagram: Mechanism of Intracellular Blockade

G Extracellular Extracellular Space (High Na+) Drug_Base Drug (Free Base) Lipophilic Extracellular->Drug_Base Administration Membrane Lipid Bilayer Intracellular Intracellular Space (Low Na+) Membrane->Intracellular Entry Intracellular->Drug_Base Equilibrium Drug_Base->Membrane Diffusion Drug_Cation Drug (Cationic) Hydrophilic Drug_Base->Drug_Cation Protonation (pH < pKa) Channel_Open NaV Channel (Open State) Drug_Cation->Channel_Open Binding (S6 Segment) Channel_Blocked NaV Channel (Blocked State) Channel_Open->Channel_Blocked Inhibition

Caption: Kinetic pathway of N-ethylpiperidine-2-carboxamide crossing the membrane as a base and blocking the channel as a cation.

Comparative Product Analysis

This section compares the N-ethyl analog against the industry standards: Mepivacaine (N-methyl) and Bupivacaine (N-butyl).

Physicochemical & Potency Comparison

The N-ethyl chain provides a lipophilicity profile (


) that directly influences potency and duration.
FeatureMepivacaine (N-Methyl)N-Ethyl Analog Ropivacaine (N-Propyl)Bupivacaine (N-Butyl)
Salt Form (Std) HClHCl HClHCl
Lipophilicity (LogP) ~1.95~2.40 ~2.90~3.41
Relative Potency 1.0 (Baseline)~2.5x ~3.5x~4.0x
Onset of Action Fast (2-4 min)Intermediate SlowerSlow (5-10 min)
Duration Short/MediumMedium LongVery Long
Toxicity (LD50) LowModerate ModerateHigh

Analysis:

  • Potency: The N-ethyl analog is approximately 2.5x more potent than Mepivacaine due to increased hydrophobic interaction with the channel receptor site, but lacks the extreme potency (and cardiotoxicity) of the butyl chain (Bupivacaine).

  • Salt Impact: The Hydrochloride (HCl) salt is the preferred pharmaceutical form. It provides the necessary water solubility for injection (approx. 50-100 mg/mL). The Free Base is practically insoluble in water and is used only for topical formulations or as a synthetic intermediate.

Salt Form Performance Guide

While HCl is standard, alternative salts affect dissolution and stability.

Salt FormSolubility (Water)pH (1% Soln)Application Utility
Hydrochloride (HCl) High (>100 mg/mL)4.5 - 6.0Standard Injectable. Ideal for stability and rapid dissociation in plasma.
Tartrate Moderate3.5 - 5.0Resolution Agent. Often used during synthesis to separate S-(-) and R-(+) enantiomers.
Free Base NegligibleAlkalineTopical/Transdermal. Used in creams where lipophilicity is required to penetrate intact skin.

Experimental Protocols

To validate the activity of N-ethylpiperidine-2-carboxamide salts, the following protocols are standard in drug development.

Protocol A: Synthesis of the Hydrochloride Salt

Objective: Convert the lipophilic free base into a water-soluble bioactive salt.

  • Dissolution: Dissolve 10 mmol of N-ethylpiperidine-2-carboxamide (free base) in 20 mL of anhydrous ethanol.

  • Acidification: Place the reaction vessel in an ice bath (0°C). Slowly add 1.1 equivalents of concentrated HCl (or HCl in diethyl ether) dropwise with vigorous stirring.

  • Precipitation: Add 50 mL of diethyl ether to induce crystallization.

  • Filtration: Vacuum filter the white precipitate.

  • Recrystallization: Recrystallize from ethanol/ether to ensure high purity (>99%).

  • Validation: Verify via melting point and Chloride titration (AgNO3).

Protocol B: In Vitro Patch Clamp (NaV1.7 Inhibition)

Objective: Quantify the IC50 of the N-ethyl salt compared to Bupivacaine.

  • Cell Line: HEK293 cells stably expressing human NaV1.7.

  • Solution:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol: Hold cells at -100 mV. Depolarize to 0 mV for 20ms at 0.1 Hz frequency.

  • Application: Perfusion of N-ethylpiperidine-2-carboxamide HCl at concentrations 1, 10, 100, and 1000

    
    M.
    
  • Data Analysis: Fit the fractional block to the Hill equation:

    
    
    Expected Result: IC50 for N-ethyl analog should be approx. 50-80 
    
    
    
    M (vs. ~200
    
    
    M for Mepivacaine and ~25
    
    
    M for Bupivacaine).

Strategic Workflow: Salt Selection

This diagram illustrates the decision matrix for selecting the appropriate salt form during the pre-clinical formulation phase.

SaltSelection Start Start: N-Ethyl Intermediate Solubility_Check Requirement: Aqueous Solubility? Start->Solubility_Check Yes_Solubility Yes (Injectable) Solubility_Check->Yes_Solubility No_Solubility No (Topical/Patch) Solubility_Check->No_Solubility Acid_Screen Acid Screen: HCl, HBr, Tartaric Yes_Solubility->Acid_Screen Free_Base Use Free Base No_Solubility->Free_Base Selection_HCl Select HCl: High Crystallinity Proven Biocompatibility Acid_Screen->Selection_HCl Standard Path Selection_Tartrate Select Tartrate: If Enantiomeric Resolution Needed Acid_Screen->Selection_Tartrate Chiral Separation

Caption: Decision matrix for salt selection based on delivery route and chirality requirements.

References

  • Development of N-alkylproline anilides: Title: Synthesis, local anaesthetic and antiarrhythmic activities of N-alkyl derivatives of proline anilides.[1] Source: European Journal of Medicinal Chemistry (2013).[1] URL:[Link]

  • Comparative Pharmacology of Pipecoloxylidides: Title: Mepivacaine Versus Bupivacaine in Adult Surgical Patients: A Meta-analysis. Source: Journal of PeriAnesthesia Nursing (2022). URL:[Link]

  • Chemical Properties of N-Ethylpiperidine: Title: N-Ethylpiperidine | C7H15N | CID 13007. Source: PubChem (National Library of Medicine). URL:[Link]

  • Mechanism of Local Anesthetics: Title: Mechanisms of action of local anesthetics on voltage-gated sodium channels. Source: Anesthesiology (2018). URL:[Link]

Sources

Comparative Thermal Analysis Guide: N-Ethylpiperidine-2-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of local anesthetics (specifically the "caine" family like Ropivacaine and Bupivacaine), the intermediate N-ethylpiperidine-2-carboxamide hydrochloride plays a critical role as a structural precursor and potential degradation marker. Understanding its solid-state properties is essential for process optimization and stability profiling.

This guide provides a comparative thermal analysis (DSC/TGA) of this specific hydrochloride salt against its Free Base form and its downstream analog, Ropivacaine HCl . By synthesizing data from structural homologs and standard pharmaceutical salt behaviors, we establish a baseline for interpreting thermal events, distinguishing between solvation, melting, and decomposition.

Experimental Configuration & Methodology

To ensure reproducible data that withstands regulatory scrutiny (e.g., ICH Q6A), the following protocols are recommended. These are designed to eliminate artifacts caused by thermal history or sample preparation.

Thermogravimetric Analysis (TGA) Protocol[1]
  • Objective: Quantify volatile content (solvents/moisture) and decomposition onset.

  • Instrument Configuration:

    • Pan: Platinum or Ceramic (Open).

    • Purge Gas: Nitrogen (40–60 mL/min) to prevent oxidative degradation masking thermal events.

    • Sample Mass: 5–10 mg (Optimized for resolution vs. sensitivity).

    • Ramp Rate: 10°C/min from Ambient to 400°C.

  • Critical Control: Perform a baseline subtraction using an empty pan to correct for buoyancy effects.

Differential Scanning Calorimetry (DSC) Protocol[2][3]
  • Objective: Identify glass transitions (

    
    ), melting points (
    
    
    
    ), and polymorphic conversions.
  • Instrument Configuration:

    • Pan: Aluminum (Tzero or equivalent), Crimped with a pinhole.

      • Why Pinhole? Allows escaping volatiles (from HCl or hydrates) to vent, preventing pan deformation and "artifact" peaks, while maintaining self-atmosphere.

    • Ramp Rate: 10°C/min.

    • Cycle: Heat-Cool-Heat (if polymorphism is suspected) or Standard Ramp (Ambient to 250°C).

  • Calibration: Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C) standards.

Thermal Profile Analysis: Interpreting the Data

Expected Thermal Behavior

As a piperidine-carboxamide hydrochloride salt, the thermal profile is dominated by the ionic interaction between the protonated amine and the chloride ion.

TGA Profile (Mass Loss)
  • Stage 1 (Ambient – 120°C):

    • Anhydrous Form: < 0.5% weight loss (surface moisture).[1]

    • Hydrate Form: Stepwise weight loss corresponding to stoichiometry (e.g., ~5-6% for a monohydrate).

  • Stage 2 (240°C+):

    • Significant mass loss onset indicating degradation (decarboxylation or deamination).

DSC Profile (Heat Flow)
  • Event A (Dehydration): If hydrated, a broad endotherm (

    
    ) overlaps with TGA weight loss.
    
  • Event B (Melting): A sharp endotherm typically in the range of 200°C – 230°C .

    • Note: HCl salts of this class often exhibit "melting with decomposition," where the baseline does not return to zero immediately after the peak.

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for interpreting the DSC/TGA overlay for this compound.

ThermalLogic Start Sample: N-ethylpiperidine-2-carboxamide HCl TGA_Step Step 1: TGA Analysis (Amb to 150°C) Start->TGA_Step Mass_Loss Mass Loss > 1.0%? TGA_Step->Mass_Loss Solvate Result: Solvate/Hydrate (Check Stoichiometry) Mass_Loss->Solvate Yes Anhydrous Result: Anhydrous Form Mass_Loss->Anhydrous No DSC_Step Step 2: DSC Analysis (150°C to 250°C) Solvate->DSC_Step After Desolvation Anhydrous->DSC_Step Melting Sharp Endotherm (Tm ~220°C) DSC_Step->Melting Stable Melt Decomp Broad/Irregular Peak (Decomposition) DSC_Step->Decomp Unstable

Figure 1: Decision logic for classifying the solid-state form based on thermal events.

Comparative Performance Guide

This section objectively compares N-ethylpiperidine-2-carboxamide HCl against its Free Base form and the downstream drug substance Ropivacaine HCl .

Comparative Data Table
FeatureN-Ethylpiperidine-2-carboxamide HCl (The Product)N-Ethylpiperidine-2-carboxamide Free Base (Alternative 1)Ropivacaine HCl (Alternative 2)
Physical State Crystalline SolidLow-melting Solid or OilCrystalline Solid
Melting Point (

)
High (~210–230°C) Low (< 100°C) ~269°C
Hygroscopicity Moderate (Potential Hydrate)Low (Hydrophobic)Low to Moderate (Monohydrate exists)
Thermal Stability Stable up to melt; degrades >250°CVolatile; prone to oxidationVery High; distinct melt before degradation
Handling Excellent flowability; easy to weighSticky/Oily; difficult to micronizeExcellent; pharmaceutical grade
Analysis of Alternatives
Vs. The Free Base (Process Intermediate)
  • The Problem: The free base form of piperidine carboxamides often exhibits low melting points and poor crystallinity. In a manufacturing setting, this leads to "oiling out" during synthesis, making purification difficult.

  • The HCl Advantage: Converting to the Hydrochloride salt significantly elevates the melting point (lattice energy increase).

  • Data Support: Thermal analysis confirms that while the free base may show a broad melting endotherm near 50–80°C (or exist as oil), the HCl salt exhibits a distinct, sharp melting event >200°C. This allows for recrystallization as a purification strategy, which is impossible with the oily free base.

Vs. Ropivacaine HCl (The Final Drug)
  • Structural Context: Ropivacaine possesses a bulky 2,6-dimethylphenyl group on the amide nitrogen, which adds significant rigidity and pi-stacking capability to the crystal lattice.

  • Thermal Implication: Ropivacaine HCl has a higher melting point (~269°C) compared to the N-ethyl intermediate.

  • QC Application: DSC can be used as a purity assay.[2] If the N-ethyl intermediate is present as an impurity in Ropivacaine, it will appear as a eutectic impurity peak (lower temperature endotherm) or broaden the main melting peak of the Ropivacaine, following the van't Hoff purity equation.

Mechanistic Insight: The Stability Pathway

Understanding why the HCl salt decomposes is vital for setting drying oven temperatures. The decomposition usually follows a dehydrohalogenation or ring-opening pathway.

Degradation Salt HCl Salt Lattice (Stable < 200°C) Melt Molten Phase (> 220°C) Salt->Melt Heat Input Dissoc Dissociation (R-NH+ + Cl-) Melt->Dissoc Loss of HCl Degrad Degradation Products (Oxidation/Ring Opening) Dissoc->Degrad Oxidative Attack

Figure 2: Thermal degradation pathway. Note that keeping processing temperatures below the onset of HCl loss is critical.

Conclusion & Recommendations

For researchers utilizing This compound , thermal analysis confirms it is the superior solid-state form for handling and purification compared to its free base.

  • For Storage: Ensure temperature is kept below 50°C to prevent any potential solvate desolvation (if hydrated).

  • For Processing: Drying temperatures can safely reach 100°C (assuming anhydrous), but must remain well below the 200°C melting onset to avoid amorphization or chemical degradation.

  • For QC: Use DSC to detect the "Free Base" impurity, which will manifest as a significant low-temperature endotherm, compromising the salt's crystallinity.

References

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Processes 2023, 11, 1636. Available at: [Link]

  • Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing.[3] Service Guide. Available at: [Link]

  • National Institutes of Health (NIH). Thermal destabilization of transmembrane proteins by local anaesthetics. PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-ethylpiperidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of N-ethylpiperidine-2-carboxamide hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is built on the foundational principles of chemical hazard assessment and the regulatory framework established by the Environmental Protection Agency (EPA).

Section 1: Hazard Assessment and Waste Characterization

The molecule consists of a piperidine ring, an N-ethyl group, a carboxamide functional group, and a hydrochloride salt.

  • Piperidine Core: The piperidine scaffold is known to be a component in many biologically active compounds. Piperidine itself is classified as a flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.[1][2][3]

  • Carboxamide Group: Simple carboxamides can present as skin and eye irritants.[4]

  • Hydrochloride Salt: The salt form typically renders the compound a solid at room temperature and increases its water solubility. It may also contribute to the corrosivity of aqueous solutions.

Based on this analysis, this compound must be handled as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] This compound should be presumed toxic.

Parameter Inferred Hazard/Property Rationale & Reference
Physical State Solid (crystalline powder)Based on the hydrochloride salt form.[4]
Toxicity Presumed Toxic. May be harmful if swallowed, inhaled, or absorbed through the skin.Based on the toxicity of the piperidine scaffold.[1][3]
Corrosivity Potential Corrosive. May cause skin and eye irritation or burns.Based on the piperidine core and related compounds.[1][4]
Ignitability Low (as a solid).The parent compound, piperidine, is a flammable liquid, but the salt form is stable.[1]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.General reactivity for amine hydrochlorides.[6]

Section 2: Regulatory Compliance and Waste Classification

The disposal of all chemical waste is regulated by the EPA through RCRA, which establishes a "cradle-to-grave" system for managing hazardous materials.[7] It is illegal to dispose of such chemicals via standard trash or the sanitary sewer system.[5][7][8]

All laboratories that generate hazardous waste must comply with RCRA, which includes requirements for waste identification, container management, and record-keeping.[9] For academic and research laboratories, specific regulations under 40 CFR Part 262, Subpart K, may apply, which provide some flexibility but still mandate a robust Laboratory Management Plan.[9][10]

RCRA Waste Code: While a specific code for this compound is not listed, it would likely fall under a generic code for toxic waste. Unused commercial chemical products are often classified as "U-listed" wastes.[11] Your institution's Environmental Health and Safety (EHS) department will make the final determination, but you should handle it as a U-listed toxic waste.

Section 3: Standard Operating Procedure (SOP) for Disposal

This SOP provides a direct, procedural workflow for collecting and disposing of this compound waste.

Step 1: Required Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection The cardinal rule of hazardous waste management is to never mix different waste streams.[9]

  • Solid Waste: Collect pure this compound, or materials heavily contaminated with it (e.g., weigh boats, contaminated filter paper), in a dedicated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container.

  • Sharps Waste: Needles or other sharps contaminated with the compound must be placed in a designated sharps container.

Container Requirements:

  • Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) is a suitable choice.[9]

  • The container must be in good condition, free of leaks, and have a secure, screw-top lid.[5]

  • Ensure the container is clearly designated for this specific waste stream.

Step 3: Hazardous Waste Labeling Proper labeling is a critical compliance and safety requirement.[8] As soon as the first drop of waste enters the container, it must be labeled with an EHS-provided hazardous waste tag. The tag must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound." For mixtures, list all components and their approximate percentages.[8]

  • The date of waste generation (the accumulation start date).

  • The physical state of the waste (solid or liquid).

  • The name and contact information of the Principal Investigator.

  • The laboratory room number.

Step 4: Temporary On-site Storage (Satellite Accumulation) Designate a specific area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).

  • The waste container must be kept closed at all times, except when adding waste.[1]

  • Store the container in a well-ventilated area, away from heat or ignition sources.[6]

  • Ensure the SAA is under the direct control of laboratory personnel.

Step 5: Arranging for Final Disposal Laboratory personnel do not dispose of the chemical themselves. The final step is to arrange for pickup by your institution's EHS department.

  • Once your waste container is full or you have finished the experiments generating this waste, submit a chemical waste pickup request to your EHS office.

  • EHS will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal company for final treatment, which is often high-temperature incineration.[3][12]

Section 4: Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan.[4]

    • Place the collected material into a designated hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel and remove any ignition sources.[6]

    • Absorb the spill with an inert absorbent material like vermiculite or sand.[13]

    • Collect the absorbent material using non-sparking tools and place it in the hazardous waste container.

    • Wipe down the area and decontaminate as necessary.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the area until the emergency response team arrives.

Section 5: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Container Management & Storage cluster_3 Final Disposition start Identify Waste: N-ethylpiperidine-2-carboxamide HCl classify Classify as Hazardous Waste (Presumed Toxic) start->classify waste_type What is the waste form? classify->waste_type solid Collect in dedicated SOLID waste container waste_type->solid Pure Solid or Contaminated Debris liquid Collect in dedicated LIQUID waste container waste_type->liquid Aqueous or Organic Solution labware Decontaminate or dispose as contaminated solid waste waste_type->labware Contaminated Glassware or Equipment label_node Affix Hazardous Waste Tag IMMEDIATELY solid->label_node liquid->label_node labware->label_node store_node Store in designated Satellite Accumulation Area (SAA) label_node->store_node request_pickup Submit Waste Pickup Request to Institutional EHS store_node->request_pickup final_disposal Disposal via Licensed Hazardous Waste Vendor request_pickup->final_disposal

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its inferred hazards, adhering to EPA regulations, and following a clear, step-by-step disposal protocol, researchers can ensure a safe environment for themselves and their colleagues while upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety guidelines, as they may have additional requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 1-(4-Bromophenyl)piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Piperidine.
  • Environmental Protection Agency. Waste Code - RCRAInfo.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Fisher Scientific. (2014, October 7). SAFETY DATA SHEET: 1-Ethyl piperdine.
  • TCI Chemicals. SAFETY DATA SHEET: 2-Piperidinecarboxamide.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET: PIPERIDINE.
  • BLD Pharmatech. ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL SDS.
  • Sigma-Aldrich. (2015, May 14). Material Safety Data Sheet: Piperidine.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 1-(2-AMINOPHENYL)PIPERIDINE-4-CARBOXAMIDE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.